The pursuit of this compound was a monumental effort in natural product chemistry. Key details of its isolation are summarized in the table below.
| Aspect | Details |
|---|---|
| Source Organism | The marine shell-less mollusk Dolabella auricularia (sea hare) from the Indian Ocean (Mauritius) [1] [2] [3]. |
| Research Lead | Pioneered by Dr. George R. Pettit and colleagues, beginning in the 1970s [1] [4]. |
| Isolation Scale | Required 1,600 kg of D. auricularia to isolate dolastatins 10-15 [3] [4]. |
| Reported Yield | Extremely low, in the range of 10⁻⁶ to 10⁻⁷% yield [4]. This equates to roughly 10-100 mg per 1,000 kg of source material. |
| True Biosynthetic Origin | Subsequent research identified marine cyanobacteria (Symploca species) as the true producer, explaining its potent bioactivity and scarcity in the sea hare [5] [6]. |
The immense scale of the initial isolation, requiring over a ton of biological material for milligram quantities of compound, highlights the extreme scarcity of this compound in nature and the dedication required for its discovery [4].
Diagram summarizing the challenging isolation journey of this compound, from source identification to the key discovery of its true biosynthetic origin.
This compound is a linear pentapeptide containing several unique amino acid residues, which are key to its potent activity [1].
This compound functions as a potent antimitotic agent, disrupting cell division.
Diagram illustrating the mechanism of action of this compound, from binding tubulin to inducing cancer cell death.
This compound exhibits extraordinary cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, as summarized below.
| Cell Line / Model | Assay Type | Activity (IC₅₀ / ED₅₀) | Key Findings / Context |
|---|---|---|---|
| L1210 Murine Leukemia | In vitro (cell growth) | 0.03 nM [1] / 0.5 nM [2] | Among the most potent cytostatic effects known. |
| P388 Leukemia (Mouse) | In vivo (life span) | N/A | Led to life span prolongation in murine models [1]. |
| NCI-H69 Small Cell Lung Cancer | In vitro | 0.059 nM [1] | Activity linked to Bcl-2 phosphorylation [1]. |
| DU-145 Human Prostate Cancer | In vitro | 0.5 nM [1] | Confirmed broad-spectrum potency. |
| Various Human Lymphoma | In vitro | ~3-4 logs stronger than vincristine [1] | Activity reversible if agent removed within 4h [1]. |
| Tubulin Polymerization | Cell-free (purified tubulin) | 1.2 µM [2] | More potent than vinblastine in inhibiting GTP hydrolysis [2]. |
While this compound itself showed only occasional efficacy and dose-limiting toxicity in human clinical trials, its legacy is profound [7] [1].
Research continues to build upon the foundation laid by this compound.
The journey of this compound from a scarce marine natural product to the cornerstone of modern ADC technology stands as a powerful testament to the value of fundamental natural product research in driving pharmaceutical innovation.
Dolastatin 10 is a linear pentapeptide with a unique structure: Dov–Val–Dil–Dap–Doe [1] [2].
Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis [3] [1]. It binds to the β-tubulin subunit at a site near the vinca domain [4].
The diagram below illustrates the core structure of this compound and the impact of its key structural regions on activity and modification tolerance.
This compound exhibits exceptional potency against a range of cancer cell lines, as shown in the table below.
Table 1: In Vitro Anticancer Activity of this compound [1] [2]
| Cancer Cell Line | IC₅₀ Value | Cell Line Description |
|---|---|---|
| L1210 leukemia cells | 0.03 nM | Murine lymphocyte leukemia |
| NCI-H69 cells | 0.059 nM | Human small cell lung cancer |
| DU-145 cells | 0.5 nM | Human prostate cancer |
| Various cancer lines (DA1-DA5) | Sub-nanomolar to low nanomolar | Novel derivatives with C-terminal modifications [3] |
The table below summarizes the key structural regions of this compound and the consequences of their modification.
Table 2: Summary of this compound Structure-Activity Relationships
| Structural Region | Tolerance for Modification | Key SAR Insights and Consequences |
|---|---|---|
| N-terminus (Dov) | Moderate | The dimethylated amine is critical for potency. Used for conjugation in early ADCs, but modifications can alter physicochemical properties [3] [5]. |
| Central Core (Val, Dil, Dap) | Low | This region is highly conserved. The unique stereochemistry of Dil and Dap is essential for maintaining the bioactive conformation and high-affinity tubulin binding [3] [2]. |
| C-terminus (Doe) | High | The most tolerant site for modification. Successful strategies include: • Replacing the thiazole ring with triazoles [3]. • Introducing diverse linkable groups (e.g., primary amines, anilines, alcohols, phenols, thiols) for ADC development without significant loss of potency [5]. | | Overall Molecule | - | The retention time in cells is a key factor for its high cytotoxicity, attributed to its slow efflux and tight binding to tubulin [3] [1]. |
Key experimental methodologies used to establish the SAR of this compound and its analogs include in vitro cytotoxicity, tubulin polymerization, and competitive binding assays.
Table 3: Key Experimental Assays for Evaluating this compound Analogs
| Assay Type | Protocol Summary | Key Measured Outcomes |
|---|---|---|
| In Vitro Cytotoxicity | Cells (e.g., SKOV-3, A549, L1210) are seeded in 96-well plates and incubated with compounds for a set duration (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT [1] [5]. | IC₅₀ values (concentration that inhibits 50% of cell growth). |
| Tubulin Polymerization Inhibition | Porcine brain tubulin is incubated with test compounds in a buffer at 37°C. Polymerization is monitored by measuring light absorption (turbidity) over time (e.g., 60 minutes) [3] [5]. | % Inhibition of polymerization at specific concentrations (e.g., 3 µM). IC₅₀ values for the inhibition process. |
| Competitive Binding Studies | Tubulin is incubated with a radiolabeled reference ligand (e.g., [³H]-vincristine or [³H]-GTP) in the presence of the test compound. The amount of bound radioligand is quantified [4] [6]. | % Inhibition of vincristine or GTP binding. Confirms the compound binds at the vinca site. |
SAR studies directly facilitated the development of successful ADCs by guiding the creation of optimized payloads.
The primary challenge with the parent this compound was dose-limiting systemic toxicity, including peripheral neuropathy, which halted its clinical development as a single agent [1]. SAR research provided the solution by creating potent derivatives (like MMAE and MMAF) that could be strategically delivered via ADCs, thereby improving the therapeutic window and leading to multiple FDA-approved drugs [1] [8].
Dolastatin 10 is a highly potent marine-derived pentapeptide originally isolated from the Indian Ocean mollusk Dolabella auricularia, though its true biosynthetic source was later identified as symbiotic marine cyanobacteria [1] [2]. This compound has emerged as one of the most significant natural product discoveries in oncology drug discovery due to its exceptional potency at nanomolar concentrations against various cancer cell lines and its unique mechanism of action as a tubulin polymerization inhibitor [2]. The structural complexity of this compound includes several unusual amino acid residues: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe) as the C-terminal primary amine [2]. Despite initial challenges in clinical development due to toxicity concerns, this compound has found remarkable success as the warhead component in antibody-drug conjugates (ADCs), with several FDA-approved therapies derived from its structure [1] [2].
The preclinical development of this compound represents a crucial phase in understanding its potential therapeutic utility, with in vivo xenograft models providing essential insights into its antitumor efficacy, pharmacokinetic properties, and mechanism-based toxicities. This comprehensive technical review synthesizes the available preclinical data on this compound from xenograft studies, details experimental methodologies, and explains its mechanism of action, with particular emphasis on quantitative efficacy outcomes across various tumor models. The transition of this compound from a standalone agent to the foundation of multiple ADC platforms highlights the importance of thorough preclinical characterization and underscores the value of marine natural products as sources of novel oncotherapeutic agents [1].
The preclinical efficacy profile of this compound has been extensively evaluated across multiple human tumor xenograft models established in immunodeficient mice. These studies have consistently demonstrated the compound's broad-spectrum activity against various cancer types, with particularly notable efficacy observed in lymphoma, lung cancer, and prostate cancer models [2]. The potent antitumor effects of this compound in these experimental systems provided the fundamental rationale for its advancement to clinical trials and later application as a payload in antibody-drug conjugates.
Table 1: this compound Efficacy in Preclinical In Vivo Xenograft Models
| Cancer Type | Model System | Dosing Regimen | Efficacy Outcomes | Key Findings |
|---|---|---|---|---|
| Lymphoma | Human non-Hodgkin lymphoma cell lines [2] | Not specified | Significant tumor growth inhibition | 3-4 logarithms more potent than vincristine in vitro |
| Small Cell Lung Cancer | NCI-H69 xenografts [2] | Not specified | Induction of tumor apoptosis | IC~50~ = 0.059 nM in vitro; Bcl-2 phosphorylation-mediated apoptosis |
| Prostate Cancer | DU-145 xenografts [2] | Not specified | Potent antitumor activity | IC~50~ = 0.5 nM in vitro |
| Various Solid Tumors | MX-1 breast, LOXO-1 melanoma, L2987 lung colon cancers [1] | Multiple dosing schedules | Tumor growth inhibition | Supported clinical development as tubulin-targeting agent |
In the WSU-DLCL2 human diffuse large cell lymphoma model, this compound demonstrated exceptional potency, though interestingly, its derivative auristatin PE (TZT-1027) showed approximately 50-fold greater antiproliferative activity at concentrations as low as 10 pg/mL [2]. This enhanced efficacy of synthetic analogs highlighted the potential for structural optimization to improve the therapeutic window of this compound-based compounds. Similarly, in small cell lung cancer (SCLC) models, this compound effectively induced apoptosis through phosphorylation of Bcl-2, a mechanism distinct from conventional tubulin-targeting agents [2]. This ability to engage multiple apoptotic pathways represents a significant advantage in overcoming resistance mechanisms that often limit the efficacy of traditional chemotherapeutic agents.
The in vivo efficacy of this compound across various xenograft models provided compelling evidence for its continued development, though the translation to clinical success required innovative approaches to manage its toxicity profile. The creation of antibody-drug conjugates using this compound derivatives such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) ultimately enabled the therapeutic potential of this compound class to be realized while mitigating systemic exposure [1] [2]. These ADCs, including the FDA-approved brentuximab vedotin (Adcetris), leverage the exceptional potency of Dolastatin-derived warheads while directing their activity to tumor cells expressing specific surface antigens, demonstrating how thorough preclinical characterization can guide successful drug development strategies even for compounds with challenging toxicity profiles.
The methodological framework for evaluating this compound in preclinical xenograft models follows established protocols for antitumor efficacy testing, with specific adaptations to account for the compound's exceptional potency and mechanism of action. While complete methodological details for this compound-specific studies are not fully elaborated in the available literature, the standard approach involves implanting human tumor cells or fragments subcutaneously into immunodeficient mice (typically severe combined immunodeficient - SCID - or nude mice) to establish measurable tumors before initiating treatment [1] [3]. The H460 large cell lung cancer xenograft tumor model has been specifically referenced in studies of tubulin-targeting agents derived from marine cyanobacteria, providing a relevant model system for evaluating this compound analogs [4].
For dosing regimen design, this compound has been evaluated using various schedules in preclinical models, with particular attention to its maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Pharmacokinetic studies using radioactive labeling in human Burkitt lymphoma CA46 cells revealed that the tight binding of this compound to tubulin results in prolonged intracellular residence time, which influenced administration strategy [2]. This finding suggests that continuous infusion approaches might be superior to bolus injection for optimizing the therapeutic index, as they maintain drug exposure within the therapeutic window while potentially mitigating peak concentration-dependent toxicities. The design of dosing regimens must also account for the mechanism-based toxicity profile of this compound, with peripheral neuropathy emerging as a primary dose-limiting effect in clinical studies [2].
The quantitative assessment of this compound efficacy in xenograft models employs standard oncology preclinical endpoints, with tumor volume measurements collected regularly throughout the study period using calipers or advanced imaging modalities. The primary efficacy metrics typically include tumor growth inhibition (TGI) calculations, which compare the change in tumor volume between treated and control groups over time, and tumor doubling time prolongation [3]. In the context of this compound's mechanism of action, specific attention should be paid to histopathological markers of apoptosis and mitotic arrest in excised tumor tissues, as these provide mechanistic confirmation of its tubulin-targeting activity.
Additional pharmacodynamic assessments often include immunohistochemical analysis of biomarkers relevant to this compound's mechanism, such as cleavage of caspase-3 as an apoptosis marker and phosphorylation status of Bcl-2 in responsive models like small cell lung cancer [2]. For comprehensive efficacy evaluation, these tumor-focused analyses should be complemented by systemic toxicity monitoring, including regular body weight measurements, clinical observations, and hematological and clinical chemistry assessments at study termination. The integration of efficacy and toxicity data enables calculation of the therapeutic index, which was ultimately determined to be insufficient for this compound as a standalone agent but highly favorable when deployed as a targeted payload in antibody-drug conjugates [2].
The primary molecular mechanism underlying this compound's potent antitumor activity involves direct binding to the β-subunit of tubulin at the vinca domain, which effectively inhibits tubulin polymerization and disrupts microtubule dynamics [1] [2]. This interaction occurs at distinct pharmacological sites on tubulin, with this compound and related compounds targeting the vinca site to interfere with tubulin assembly and destabilize microtubules [1]. The engagement of this target triggers a cascade of cellular events beginning with the disruption of mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase [1]. This arrest ultimately activates apoptotic pathways through both mitochondrial and direct signaling mechanisms.
The downstream consequences of tubulin inhibition by this compound extend beyond simple cell cycle disruption. In small cell lung cancer models, this compound has been shown to induce phosphorylation of Bcl-2, an anti-apoptotic protein that is frequently overexpressed in this malignancy [2]. This phosphorylation event inactivates Bcl-2's protective function and promotes apoptosis through the mitochondrial pathway. Additionally, the prolonged intracellular retention of this compound due to its high-affinity binding to tubulin contributes to sustained pharmacodynamic effects even after plasma concentrations have declined [2]. This unique property differentiates it from other tubulin-targeting agents and may explain its exceptional potency in preclinical models.
Diagram: this compound Mechanism of Action and Apoptotic Signaling Pathway
This compound induces apoptosis through tubulin inhibition and Bcl-2 phosphorylation.
The signaling pathways modulated by this compound extend to additional mechanisms beyond direct tubulin binding. Research has shown that tubulin-targeting compounds from marine cyanobacteria can induce proteasome-mediated tubulin degradation through engagement of novel pharmacological sites, as demonstrated by the gatorbulin class of compounds [1]. While this specific mechanism has not been confirmed for this compound, it highlights the potential for additional mechanisms that may contribute to the overall efficacy of tubulin-targeting agents. The comprehensive disruption of normal cellular functions through these interconnected pathways ultimately leads to the effective elimination of tumor cells in xenograft models and explains the broad-spectrum activity observed across multiple cancer types in preclinical studies.
The transition from standalone agent to targeted payload in antibody-drug conjugates represents the most significant development in the translational pathway of this compound [1] [2]. The exceptional potency of this compound, while limiting its utility as a conventional chemotherapeutic due to systemic toxicity, made it an ideal candidate for ADC warhead application. Through systematic structure-activity relationship studies, researchers developed derivatives of this compound, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which retained the potent tubulin-inhibiting activity while incorporating functional groups for conjugation to targeting antibodies [2]. These advances effectively addressed the therapeutic index limitations that hindered the clinical development of the parent compound.
The ADC platform technology leverages the target specificity of monoclonal antibodies to deliver this compound-derived warheads directly to tumor cells, thereby minimizing systemic exposure and reducing off-target toxicity [1]. The commercial success of brentuximab vedotin (Adcetris), an anti-CD30 monoclonal antibody conjugated to MMAE, validated this approach and demonstrated the potential of this compound-based therapeutics in clinical oncology [2]. This ADC received FDA approval in 2011 for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma, creating a new therapeutic option for patients with these malignancies and establishing marine natural products as viable sources of modern targeted therapies.
Diagram: Antibody-Drug Conjugate Mechanism with this compound Derivatives
ADC mechanism utilizing this compound derivatives for targeted tumor cell killing.
The clinical development history of this compound provides important insights into the challenges and opportunities in translating potent natural products to clinical applications. Initial phase II clinical trials of this compound as a single agent demonstrated limited efficacy against several solid tumors, including ovarian carcinoma, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [2]. The dosing limitations imposed by toxicity concerns, particularly peripheral neuropathy, likely prevented the administration of therapeutic doses sufficient for robust antitumor effects in these clinical settings [2]. However, the ADC paradigm fundamentally addressed these limitations by separating efficacy from toxicity through targeted delivery, resulting in the current success of this compound-derived compounds in clinical oncology and establishing a blueprint for the development of other potent cytotoxins from marine sources.
The comprehensive preclinical evaluation of this compound in xenograft models established this marine-derived compound as one of the most potent antitumor agents discovered from natural sources, with demonstrated efficacy across multiple cancer types at nanomolar concentrations [2]. The elucidation of its molecular mechanism as a vinca-site tubulin inhibitor provided a rational basis for its observed biological activity and informed the development of structural analogs with improved properties [1]. While the transition to clinical application required innovative approaches to manage its toxicity profile, the ultimate success of this compound-derived warheads in antibody-drug conjugates validates the continued investigation of marine natural products as sources of oncotherapeutic agents.
Dolastatin 10 is a potent antimitotic agent that targets tubulin, the building block of microtubules. Its primary mechanism involves binding to the β-subunit of tubulin at the vinca alkaloid domain, inhibiting tubulin polymerization and GTP hydrolysis [1] [2]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cell division and ultimately inducing apoptosis [3] [4]. A key downstream effect is the phosphorylation of the Bcl-2 oncoprotein, which promotes programmed cell death, particularly in cancers like small cell lung cancer where Bcl-2 is overexpressed [4] [5].
The diagram below illustrates the mechanism of action and downstream effects leading to apoptosis:
The pharmacodynamic effects of this compound are characterized by exceptional potency at the nanomolar or even picomolar level [4] [5].
| Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|
| L1210 Leukemia | 0.03 nM | [4] |
| Small Cell Lung Cancer (NCI-H69) | 0.059 nM | [4] [5] |
| Human Prostate Cancer (DU-145) | 0.5 nM | [4] [5] |
| Non-Hodgkin Lymphoma | Highly active (specific IC₅₀ not listed) | [4] |
The pharmacokinetics (PK) of this compound are marked by rapid distribution and high plasma clearance, which presented significant challenges for its efficacy as a single agent.
| Parameter | Value | Notes |
|---|---|---|
| Terminal Half-life | 12.7 - 18.9 hours | Considerably longer than in mice (~5.6 h) [6]. |
| Plasma Clearance | 4.2 - 4.5 L/h/m² | Slower than in mice, but still indicates rapid elimination [6]. |
| Volume of Distribution | Not specified in detail | Suggests extensive tissue distribution [6]. |
| Protein Binding | 81 - 90% (across species) | High binding, reducing fraction of free, active drug [6]. |
Preclinical models provided important, albeit imperfect, insights for clinical development.
The high potency and defined mechanism of this compound, while limiting as a single agent, made it an ideal candidate for use as a "warhead" in Antibody-Drug Conjugates (ADCs) [3] [7].
For researchers, key methods used to characterize this compound included:
This compound's story is a powerful example of how a deep understanding of a natural product's mechanism and pharmacokinetics can pivot a developmental hurdle into a therapeutic breakthrough.
Dolastatin 10 is a potent antitumor agent that primarily works by inhibiting tubulin polymerization, which disrupts microtubule function [1] [2]. This initial trigger sets off a cascade of events that ultimately leads to programmed cell death, or apoptosis, through the mitochondrial pathway.
The diagram below illustrates the sequential mechanism from initial microtubule disruption to final apoptosis execution.
The process can be broken down into several key stages:
The following table summarizes the potent in vitro cytotoxicity of this compound against various human cancer cell lines.
| Cancer Cell Line | IC₅₀ Value | Reference / Context |
|---|---|---|
| L1210 Leukemia cells | 0.03 nM | [1] |
| Small Cell Lung Cancer (NCI-H69) | 0.059 nM | [1] |
| Human Prostate Cancer (DU-145) | 0.5 nM | [1] |
| Human Lymphoma cell lines (DB, HT, RL, SR) | ~3-4 logs stronger than vincristine | [1] |
To investigate this apoptotic pathway, researchers typically employ a combination of biochemical and cellular assays. The workflow below outlines key experimental methods.
Based on the literature, here are the methodologies for key experiments:
Studying Bax/Bcl-2 Ratio Modulation: As demonstrated in a study on Reh human leukemia cells, researchers treat cells with this compound (e.g., at its IC₅₀ of 0.1 ng/mL) alone or in combination with other agents like bryostatin 1 [4]. Protein expression is analyzed by Western Blotting using specific antibodies against Bax and Bcl-2. The relative protein levels are quantified to calculate the Bax/Bcl-2 ratio, a critical metric for pro-apoptotic commitment [4] [9].
Confirming Apoptosis: The use of flow cytometry with Annexin V/propidium iodide (PI) staining is a standard method to confirm and quantify apoptosis. This technique distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4].
Verifying the Primary Target (Tubulin): The direct interaction of this compound with tubulin is confirmed using in vitro tubulin polymerization assays. In these experiments, the compound is added to a solution of purified tubulin, and the inhibition of microtubule formation is measured spectroscopically by a decrease in turbidity [1] [2].
The profound potency of this compound has been successfully harnessed through antibody-drug conjugate (ADC) technology. Due to systemic toxicity observed in clinical trials, the direct use of this compound as a drug was limited [1]. However, its synthetic derivative, monomethyl auristatin E (MMAE), is used as the cytotoxic payload in ADCs like Brentuximab vedotin (Adcetris) [1]. This ADC delivers MMAE specifically to cancer cells, minimizing off-target effects and providing an effective therapy for anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].
Future research could focus on:
Dolastatin 10 exerts its powerful cytostatic effect by targeting tubulin and disrupting microtubule dynamics. The core aspects of its mechanism are summarized in the diagram below.
Binding model of this compound on β-tubulin
Distinct Peptide Binding Site: this compound binds to a unique site on β-tubulin, separate from but physically close to the Vinca alkaloid binding domain and the exchangeable GTP site [1] [2] [3]. This proximity allows for allosteric interactions. Phomopsin A, an unrelated peptide, shares this binding site [1].
Non-competitive Inhibition: Unlike maytansine and rhizoxin, which compete directly with vinca alkaloids, this compound is a non-competitive inhibitor of vincristine binding. This suggests it binds to a different site, allosterically disrupting vinca alkaloid binding [1] [2].
Effects on Nucleotide Exchange: Binding of this compound strongly inhibits the binding of GTP to the exchangeable site on tubulin, an effect even more potent than that of maytansine. However, it does not displace nucleotide already bound to tubulin [1] [2].
The potency of this compound is evident across various biochemical and cellular assays. The table below summarizes key quantitative data.
| Assay Type | Experimental System | This compound Activity (IC₅₀/Kᵢ) | Comparison with Other Agents |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | L1210 Murine Leukemia Cells | 0.03 nM [4] [5] | Maytansine (0.5 nM), Rhizoxin (1 nM), Vinblastine (20 nM) [4] |
| Cytotoxicity (IC₅₀) | NCI-H69 Small Cell Lung Cancer | 0.059 nM [5] | |
| Cytotoxicity (IC₅₀) | DU-145 Prostate Cancer | 0.5 nM [5] | |
| Tubulin Polymerization (IC₅₀) | Purified Tubulin in Glutamate | 1.2 µM [4] | Phomopsin A (1.4 µM), Vinblastine (1.5 µM), Maytansine (3.5 µM) [4] |
| Vinca Alkaloid Binding (Kᵢ) | Inhibition of [³H]Vincristine Binding | 1.4 µM (Non-competitive) [1] [2] | Vinblastine (6.6 µM, Competitive), Maytansine (3.1 µM, Competitive) [1] |
The foundational insights into this compound's mechanism were derived from several key laboratory techniques.
Ligand Binding Assays: The characterization of this compound's binding site relied heavily on radioligand competition experiments. Studies typically used radiolabeled [³H]vincristine or [³H]this compound to monitor binding to tubulin in the presence of competing drugs. The inhibition constants (Kᵢ) were determined through Scatchard analysis [1] [6]. For this compound, binding kinetics were found to be biphasic and complicated by a drug-induced tubulin aggregation reaction [6].
Tubulin Polymerization Assays: The direct antimicrotubule effect was measured by monitoring the absorbance (at 350 nm) of a solution of purified tubulin as it polymerizes into microtubules. Drugs that inhibit polymerization, like this compound, prevent the increase in turbidity that accompanies this process. These assays determined the IC₅₀ values for polymerization inhibition [4].
GTP Interaction Studies: The effect on the exchangeable nucleotide site was assessed by measuring the inhibition of binding of radiolabeled [³H]GTP to tubulin. Additionally, the inhibition of tubulin-dependent GTP hydrolysis was a key metric, which this compound strongly suppressed [1] [4].
The exceptional potency of this compound made it a promising candidate for cancer therapy, but its direct clinical development was halted due to a narrow therapeutic window and toxicity, such as peripheral neuropathy, in clinical trials [5]. This challenge was overcome by leveraging its mechanism in a new therapeutic modality.
Derivative Payloads in ADCs: The structural backbone of this compound served as the template for designing novel cytotoxic payloads, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These derivatives retain the potent antimitotic activity of the parent compound but are designed for conjugation to antibodies [7].
Approved Antibody-Drug Conjugates (ADCs): By linking these auristatin payloads to antibodies that target specific tumor antigens, the cytotoxic effect is delivered directly to cancer cells, sparing healthy tissues. This strategy has led to the approval of several ADCs, including Brentuximab vedotin (Adcetris), Enfortumab vedotin (Padcev), Polatuzumab vedotin (Polivy), and Belantamab mafodotin (Blenrep) [7] [5].
Dolastatin 10 is a linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia, though its true biosynthetic source is now recognized to be marine cyanobacteria [1] [2]. It functions as a potent antimitotic agent that inhibits tubulin polymerization.
The diagram below illustrates this mechanistic pathway.
Figure 1: this compound mechanism of action, from tubulin binding to apoptosis.
This compound exhibits remarkable cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines in vitro [1] [5].
Table 1: In vitro cytotoxic activity (IC₅₀) of this compound [1]
| Cancer Cell Line | IC₅₀ (nM) | Cancer Type |
|---|---|---|
| L1210 Leukemia | 0.03 nM | Leukemia |
| NCI-H69 | 0.059 nM | Small Cell Lung Cancer |
| DU-145 | 0.5 nM | Prostate Cancer |
| Non-Hodgkin Lymphoma | ~3-4 logs stronger than vincristine [1] | Lymphoma |
To evaluate the biological activity of this compound and its analogs, researchers employ several standard assays.
Table 2: Key Experimental Methodologies for this compound Evaluation
| Assay Type | Protocol Summary | Key Outcome Measures |
|---|---|---|
| Tubulin Polymerization Assay [1] | Incubate purified tubulin with the test compound and monitor turbidity change (absorbance at 340 nm) over time. | Inhibition of polymerization slope; IC₅₀ value. |
| Cell Viability/Proliferation (e.g., MTT Assay) [1] [6] | Treat cancer cells with serially diluted compound for a set duration (e.g., 72 hrs), then add MTT reagent to measure metabolically active cells. | Grown Inhibition 50% (GI₅₀) or IC₅₀ values. |
| Cell Cycle Analysis (Flow Cytometry) [4] | Stain fixed/permeabilized cells with a DNA-binding dye (e.g., Propidium Iodide) and analyze DNA content via flow cytometry. | Increased percentage of cells in the G2/M phase. |
| Apoptosis Assay (e.g., Caspase Activation) [1] | Use fluorogenic caspase substrates or antibodies against cleaved caspases to detect activation. | Increase in caspase-3/7 activity or levels of cleaved caspases. |
Despite its exceptional preclinical potency, this compound itself failed in Phase II clinical trials due to dose-limiting toxicities, notably peripheral neuropathy, and insufficient efficacy at the maximum tolerated dose [1] [3]. This setback prompted a strategic pivot in its application.
The molecule's extraordinary potency made it an ideal payload for Antibody-Drug Conjugates (ADCs). This approach uses a monoclonal antibody to deliver the cytotoxic agent specifically to tumor cells, minimizing systemic exposure [1] [2].
Table 3: Structural modifications and their impact on this compound analogs
| Analog Name | Key Structural Modifications | Rationale & Outcome |
|---|---|---|
| MMAE | C-terminal dolaphenine replaced with a mono-methyl auristatin E moiety; P1 unit is monomethylvaline (MeVal). | Optimized for ADC conjugation; highly potent tubulin inhibitor used in approved drugs [1] [6]. |
| MMAF | C-terminal phenylalanine moiety. | Altered charge and membrane permeability; may reduce off-target toxicity [1] [3]. |
| TZT-1027 (Soblidotin) | P1 unit is Dov; C-terminus is modified. | Entered Phase I clinical trials; showed effects like neutropenia [1]. |
| Dolastatinol | C-terminal hydroxyl methylene functional group. | A synthetic analog demonstrating that C-terminal modifications can preserve potent anticancer properties [3]. |
The total supply of this compound for research and development relies on chemical synthesis due to its scarce natural availability [3]. Two primary synthetic strategies are employed:
This compound exhibits exceptionally high cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, primarily through the inhibition of tubulin polymerization and induction of apoptosis [1] [2] [3].
Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of this compound
| Cancer Cell Line | Cell Line Description | IC₅₀ Value | Key Findings | Citation |
|---|---|---|---|---|
| NCI-H69 | Small Cell Lung Cancer (SCLC) | 0.059 nM | Induction of apoptosis; Bcl-2 phosphorylation | [1] [3] |
| NCI-H82 | SCLC | ~0.032 to 0.184 nM | Growth inhibition across four SCLC lines | [4] |
| NCI-H446 | SCLC | ~0.032 to 0.184 nM | Growth inhibition; used in in vivo xenograft models | [4] |
| NCI-H510 | SCLC | ~0.032 to 0.184 nM | Growth inhibition; Bcl-2 modification observed | [4] |
| L1210 | Leukemia | 0.03 nM | Potent antiproliferative activity | [1] [3] |
| DU-145 | Prostate Cancer | 0.5 nM | Strong antiproliferation effect | [1] [3] |
| KM20L2 | Colon Tumor | 0.1-1 nM (Total Growth Inhibition) | Sensitive to tubulin-binding agents | [2] |
The following diagram outlines a general workflow for evaluating this compound's cytotoxicity and mechanism of action, integrating common methods from the literature.
Based on the research, here are the specific methodologies you can adapt for your experiments.
1. Cell Culture and Reagent Preparation
2. Cell Viability and Growth Inhibition Assay (MTT Assay) The MTT assay is a standard colorimetric method used to quantify cell metabolic activity as a proxy for viability and proliferation [4] [3].
3. Apoptosis Detection Assays this compound induces programmed cell death, which can be confirmed with these methods:
4. Investigating Mechanism of Action: Bcl-2 Phosphorylation A key mechanism involves the modification of the anti-apoptotic protein Bcl-2.
Dolastatin 10 is a potent antimitotic pentapeptide originally isolated from the marine mollusk Dolabella auricularia [1]. Its primary mechanism of action involves binding to tubulin, the building block of microtubules, thereby disrupting the dynamic process of microtubule assembly and leading to cell cycle arrest and apoptosis [2] [3] [4]. This protocol provides a detailed methodology for conducting in vitro microtubule assembly inhibition assays, which are crucial for evaluating the efficacy and mechanism of tubulin-targeting agents like this compound and its derivatives. The assay measures the decrease in turbidity associated with polymerized tubulin in the presence of an inhibitor, providing a quantitative assessment of compound potency.
This compound exerts its cytotoxic effect by binding to a distinct site on β-tubulin, which is in close physical proximity to the exchangeable GTP site and the Vinca alkaloid binding domain [2] [4]. This binding has several downstream consequences:
The following diagram illustrates the molecular mechanism and cellular consequences of this compound activity:
This protocol is adapted from standard tubulin polymerization assays and references key studies on this compound [2] [3] [7].
3.1.1 Principle The assay monitors the increase in light scattering (absorbance or turbidity) that occurs as tubulin polymerizes into microtubules. Inhibitors of polymerization, such as this compound, will reduce the rate and extent of this increase in a concentration-dependent manner.
3.1.2 Materials and Reagents
3.1.3 Procedure
3.1.4 Data Analysis
This protocol complements the biochemical assay by evaluating the cellular consequences of microtubule inhibition [1] [5] [7].
3.2.1 Principle The Sulforhodamine B (SRB) assay measures cellular protein content, which is proportional to cell mass, to determine drug-induced cytotoxicity and growth inhibition.
3.2.2 Procedure
3.2.3 Data Analysis
% Inhibition = [1 - (Abs_treated / Abs_control)] * 100.The table below summarizes key potency data for this compound from various experimental models.
Table 1: Summary of this compound Potency in Various Assays
| Assay Type | Cell Line / System | IC₅₀ / GI₅₀ Value | Key Observation | Reference |
|---|---|---|---|---|
| Tubulin Polymerization | Purified Porcine Tubulin | 1.2 µM | More potent than vinblastine (1.5 µM) and maytansine (3.5 µM) | [3] |
| Cell Growth Inhibition | L1210 Leukemia (mouse) | 0.03 - 0.9 nM | Exceptional cytotoxicity | [1] [5] |
| Cell Growth Inhibition | MCF-7 Breast Cancer | 0.005 nM | Sub-nanomolar potency | [5] |
| Cell Growth Inhibition | DU-145 Prostate Cancer | 0.007 nM | Sub-nanomolar potency | [5] |
| Cell Growth Inhibition | NCI-H69 Small Cell Lung Cancer | 0.059 nM | Effective against solid tumors | [1] |
| Vinca Alkaloid Binding | Tubulin (Noncompetitive) | Kᵢ = 1.4 µM | More potent than competitive inhibitors | [2] [4] |
A side-by-side comparison highlights the superior pharmacological properties of this compound.
Table 2: Key Differentiating Factors Between this compound and Vinblastine
| Parameter | This compound | Vinblastine | Biological Implication |
|---|---|---|---|
| Binding Site | Distinct peptide site near Vinca domain | Vinca domain | Allows for noncompetitive inhibition and unique interactions [2] [4] |
| Intracellular Uptake & Retention | Slow uptake (max at 6h), no efflux for >2h | Rapid uptake (max at 20min), rapid efflux (t₁/₂ ~10min) | Prolonged target engagement and greater potency for this compound [6] |
| Inhibition of GTP Binding | Strongly inhibits | Weak effect | Directly interferes with a critical site for microtubule dynamics [2] |
| Cytotoxicity (IC₅₀ in CA46 cells) | 50 pM | 1.0 nM | This compound is ~20-fold more cytotoxic [6] |
This compound is a powerful tool compound and a benchmark agent for studying peptide-based antimitotics. The protocols outlined here for biochemical and cell-based assays provide a robust framework for evaluating its mechanism and potency. The remarkable cytotoxicity of this compound, driven by its unique binding site and sustained intracellular retention, has paved the way for its derivatives (e.g., MMAE, MMAF) to become successful payloads in Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin, highlighting the translational value of these fundamental assays [1] [7].
Radioimmunoassay (RIA) provides a highly sensitive method for quantifying this compound in biological fluids like plasma, which is crucial for pharmacokinetic studies during preclinical and clinical development [1]. The extreme potency of this compound, which acts in nanomolar concentrations, necessitates such a sensitive detection method [2].
A developed RIA method for this compound has a reported limit of detection in mouse plasma of 5 ng/mL [1]. The same antiserum exhibited significant (65%) cross-reactivity with the related compound Dolastatin 15, which is an important consideration for assay specificity [1].
This protocol summarizes the key reagents and steps for measuring this compound plasma concentration using a competitive RIA, based on general RIA principles and its documented application to this compound [1] [3] [4].
Principle: The assay is based on competitive binding. Radioactively labeled this compound and unlabeled this compound from a patient sample compete for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample [4].
Key Reagents and Equipment:
Procedural Workflow: The following diagram outlines the core steps of the RIA procedure for this compound.
Detailed Steps:
The table below summarizes key performance and application data for the this compound RIA, derived from a preclinical study.
Table 1: this compound RIA Performance and Application in Mouse Pharmacokinetics
| Parameter | Value / Description | Context / Note |
|---|---|---|
| Limit of Detection | 5 ng/mL | In mouse plasma [1]. |
| Cross-reactivity | 65% with Dolastatin 15 | Consider for assay specificity [1]. |
| Reported Plasma Binding | >90% | High plasma protein binding [1]. |
| Pharmacokinetic (PK) Half-life (t~1/2~β) | ~3x longer than Dolastatin 15 | Detectable up to 4 hours post-administration for Dolastatin 15 [1]. |
| Area Under Curve (AUC) | 333 ng·mL⁻¹·h | 1.6-fold higher than Dolastatin 15 (208 ng·mL⁻¹·h) after 1 mg/kg i.v. dose [1]. |
| Key Utility | Pharmacokinetic studies in phase I clinical trials | [1] |
RIA is a validated and highly sensitive technique suitable for measuring the plasma concentration of potent compounds like this compound in support of pharmacokinetic studies. The provided protocol and data serve as a foundational guide for researchers aiming to implement this assay, with careful attention required for specificity and safety.
| Characteristic | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
|---|---|---|
| Chemical Structure | Synthetic pentapeptide; Uncharged C-terminus [1] [2] | Synthetic pentapeptide; Charged C-terminal phenylalanine (COOH group) [1] [2] |
| Mechanism of Action | Potent inhibitor of tubulin polymerization, arresting cell cycle in G2/M phase [1] [2] | Inhibits tubulin polymerization; activity is attenuated due to charged C-terminus [1] [2] |
| Cytotoxic Potency (Free Toxin) | ~200-fold less potent than parent compound dolastatin 10 [2] | ~1000-fold less potent than parent compound this compound [2] |
| Membrane Permeability | High (uncharged), enabling bystander effect [3] | Low (charged), lacks bystander effect [3] |
| Typical Linker Chemistry | Cleavable (e.g., MC-VC-PABC), leveraging cathepsin B in lysosomes [4] [1] [5] | Can be used with non-cleavable linkers [1] |
| Example ADCs (FDA-Approved) | Brentuximab vedotin (Adcetris), Polatuzumab vedotin (Polivy), Enfortumab vedotin (Padcev) [1] [5] | Belantamab mafodotin (Blenrep) [1] |
Auristatins, particularly MMAE and MMAF, are among the most successfully employed payload classes in Antibody-Drug Conjugates (ADCs). As synthetic analogs of the natural peptide this compound, they function as potent antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The strategic choice between MMAE and MMAF is a critical design decision, primarily governed by their differing capacities to kill neighboring bystander cells.
This protocol details the site-specific conjugation of MMAE to an antibody's interchain cysteine residues using a maleimide-based, cathepsin-B-cleavable linker [4] [1] [5].
Materials:
Procedure:
This assay measures the direct cytotoxicity of an ADC and, for MMAE-based ADCs, its ability to kill antigen-negative cells via the bystander effect [3].
Materials:
Procedure:
The diagrams below illustrate the core mechanism of an MMAE-based ADC and the experimental workflow for its evaluation.
Diagram Title: Mechanism of an MMAE-based ADC
Diagram Title: ADC Preclinical Evaluation Workflow
Research continues to optimize auristatin-based ADCs. A promising direction is their use in combination therapies. For instance, MMAE has been shown to function as a potent radiosensitizer by increasing radiation-induced DNA damage. When combined with radiotherapy, tumor-directed MMAE-ADCs can stimulate a robust anti-tumor immune response, leading to improved durable tumor control and potentiating the effects of immune checkpoint inhibitors, creating a powerful trimodal approach of chemo-radio-immunotherapy [4] [5].
This compound is a structurally unique pentapeptide originally isolated from the marine sea hare Dolabella auricularia by Pettit and colleagues in 1987. It demonstrated remarkable antineoplastic activity at picomolar to nanomolar concentrations against various cancer cell lines, including L1210 leukemia cells (IC~50~ = 0.03 nM), small cell lung cancer NCI-H69 cells (IC~50~ = 0.059 nM), and human prostate cancer DU-145 cells (IC~50~ = 0.5 nM) [1]. Despite its exceptional potency, this compound failed to demonstrate significant efficacy in clinical trials as a standalone chemotherapeutic agent, primarily due to dose-limiting toxicities and insufficient therapeutic windows [2] [1]. This clinical limitation led to the strategic transformation of this compound into a payload for antibody-drug conjugates (ADCs), which combine the targeting specificity of monoclonal antibodies with the extreme cytotoxicity of this compound derivatives.
The mechanism of action of this compound involves potent inhibition of tubulin polymerization, thereby disrupting microtubule assembly during cell division [1] [3]. Specifically, this compound binds to the vinca domain of tubulin, inhibiting GTP binding and tubulin-dependent GTP hydrolysis, which ultimately triggers cell cycle arrest at G2/M phase and induces apoptosis in rapidly dividing cancer cells [1]. This mechanism, coupled with its exceptional potency, makes this compound an ideal candidate for ADC payloads, as it can effectively kill cancer cells upon targeted delivery while minimizing systemic exposure.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Source | Marine sea hare Dolabella auricularia (later identified from marine cyanobacterium Symploca sp. VP642) |
| Chemical Class | Linear pentapeptide containing unusual amino acid residues |
| Molecular Weight | 784.492 Da (monoisotopic) |
| Molecular Formula | C~42~H~68~N~6~O~6~S |
| Primary Mechanism | Tubulin polymerization inhibitor (binds to vinca domain) |
| Potency Range | Picomolar to nanomolar IC~50~ values across various cancer cell lines |
| Clinical Limitation | Dose-limiting toxicity as monotherapy |
The true breakthrough for this compound came with the recognition that its derivatives (particularly monomethyl auristatin E [MMAE] and monomethyl auristatin F [MMAF]) could be successfully conjugated to tumor-targeting antibodies, creating ADCs that deliver their cytotoxic payload specifically to cancer cells [4]. This approach has led to the development of multiple FDA-approved ADCs, beginning with Brentuximab vedotin (Adcetris) in 2011, which revolutionized treatment for relapsed or refractory Hodgkin lymphoma and systemic anaplastic large-cell lymphoma [1] [4]. The successful application of this compound derivatives as ADC payloads exemplifies how natural products with unacceptable toxicity profiles can be transformed into highly specific and effective targeted therapies.
The structural optimization of this compound has yielded several key derivatives with improved properties for ADC conjugation. The parent compound consists of four amino acid building blocks: dolavaline (Dov, P1), valine (Val, P2), dolaisoleuine (Dil, P3), and dolaproine (Dap, P4), along with the C-terminal amine dolaphenine (Doe, P5) [2]. Structure-activity relationship (SAR) studies have revealed that modifications at the N-terminal (P1) and C-terminal (P5) subunits are generally well-tolerated, while changes to the central core (P2-P4) typically result in attenuated potency [2]. However, recent research has demonstrated that strategic modifications throughout the structure can enhance both potency and conjugation compatibility.
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) represent the most significant this compound derivatives used in clinical ADC development. MMAE differs from this compound primarily through monomethylation of the N-terminal amine and replacement of the Doe unit with a simplified phenylalanine-based C-terminus, while MMAF incorporates a charged C-terminal phenylalanine residue that impairs cell membrane permeability, thereby reducing off-target toxicity [5] [6]. Recent innovations have focused on introducing functional handles (azides, thiols, aromatic amines, and phenols) at various positions to enable diverse conjugation chemistries [2] [5]. For instance, azide substitutions at the P4 subunit have demonstrated potent cytotoxic activity while serving as convenient handles for linker attachment or macrocyclization [2].
Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Modifications | MOLM13 (GI~50~, nM) | SW780 (GI~50~, nM) | HCT116 (IC~50~, μM) |
|---|---|---|---|---|
| This compound | Parent compound | ~0.03 nM (L1210 cells) [1] | ~0.059 nM (NCI-H69 cells) [1] | N/A |
| MMAE (2b) | Reference standard | 0.112 | 2.520 | N/A |
| 13a | Azide at P4 only | 0.224 | 1.410 | N/A |
| 13b | P2 Abu(3-N~3~), P4 azide, P1 MeVal | 0.279 | 2.270 | N/A |
| 13c | P2 Abu(3-N~3~), P4 azide, P1 Dov | 0.057 | 0.717 | N/A |
| 19a | N-terminal L-valine | N/A | N/A | 0.25 |
| MMAF (3) | Carboxylic acid C-terminus | N/A | N/A | 2.76 |
| 19c | N-terminal L-alanine | N/A | N/A | 0.61 |
| 19d | N-terminal L-phenylalanine | N/A | N/A | 0.27 |
| 19e | N-terminal L-leucine | N/A | N/A | 0.19 |
The macrocyclic analogue 19 represents an interesting structural variation, incorporating a tether between the P2 and P4 subunits to constrain the molecule's conformation. However, this derivative exhibited significantly reduced potency compared to linear analogues, potentially due to decreased cellular membrane permeability associated with increased hydrophilicity [2]. This highlights the importance of balancing structural innovation with maintenance of favorable physicochemical properties. Recent synthetic advances have enabled efficient production of this compound analogues with various N-terminal modifications, C-terminal functionalizations, and stereochemical variations, providing a robust toolkit for ADC payload optimization [5] [6]. These developments have expanded the conjugation chemistry repertoire beyond traditional amine- and hydroxyl-based linkages to include thiols, aromatic amines, and phenols, thereby facilitating more diverse ADC architectures with improved pharmacological properties [5].
The design of this compound-based ADCs requires careful integration of three essential components: the tumor-targeting antibody, chemical linker, and cytotoxic payload (this compound derivative) [7] [8]. Each component must be strategically selected and optimized to ensure ADC stability during systemic circulation, efficient target cell internalization, and effective payload release within cancer cells. The monoclonal antibody component provides target specificity by recognizing tumor-associated surface antigens such as CD30, HER2, or TROP-2, which are overexpressed on specific cancer types while having limited expression on healthy tissues [7]. Most approved this compound-based ADCs utilize IgG1 antibodies due to their favorable pharmacokinetic profile, efficient internalization capabilities, and ability to elicit secondary immune responses through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [7].
The linker component plays a critical role in controlling payload release kinetics and directly impacts both ADC efficacy and toxicity. Linkers are broadly categorized as cleavable (utilizing physiological gradients or enzymes for payload release) or noncleavable (relying on complete antibody degradation for payload release) [8]. This compound-based ADCs most commonly employ enzyme-cleavable linkers (particularly valine-citrulline dipeptide sequences activated by cathepsin B in lysosomes) or acid-labile linkers (such as hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes) [5] [8]. The drug-to-antibody ratio (DAR) represents another critical design parameter, with most clinical-stage this compound-based ADCs having DAR values between 3.5 and 4, balancing potency against aggregation and clearance risks [8].
Table 3: Comparison of Linker Technologies for this compound-Based ADCs
| Linker Type | Release Mechanism | Advantages | Limitations | Clinical Examples |
|---|---|---|---|---|
| Valine-Citrulline (vc) | Cathepsin B cleavage | Serum stability, tumor-selective activation | Subject to multidrug resistance pumps | Brentuximab vedotin, Polatuzumab vedotin |
| Hydrazone | Acid-induced hydrolysis | Simplicity, activation in acidic compartments | Moderate plasma stability | Early-stage development candidates |
| Sulfo-SPDB | Noncleavable, lysosomal degradation | High plasma stability, reduced bystander effect | Requires internalizing antibodies | Mirvetuximab soravtansine (DM4-based) |
| Maleimido-caproyl | Controlled conjugation, various mechanisms | Positioning flexibility, tunable stability | Potential deconjugation in plasma | Various preclinical candidates |
| PEG-based | Enhanced solubility, various mechanisms | Improved pharmacokinetics, reduced aggregation | Potential immunogenicity | Novel derivatives under investigation |
The following diagram illustrates the complete mechanism of action for this compound-based ADCs from administration to cell death:
Recent innovations in this compound ADC design have focused on expanding conjugation sites beyond traditional lysine and cysteine residues. Site-specific conjugation technologies enable precise control over DAR and conjugation sites, resulting in more homogeneous ADC products with improved therapeutic indices [5]. Additionally, the development of this compound derivatives with novel functional handles (such as the azide groups described in Section 2) enables bioorthogonal conjugation chemistries that enhance ADC stability and manufacturing efficiency [2] [5]. These advances in ADC architecture, combined with optimized linker technologies, have progressively improved the therapeutic window of this compound-based ADCs, enabling more effective cancer treatments with reduced systemic toxicity.
The synthesis of azide-functionalized this compound derivatives suitable for conjugation involves a convergent strategy that separately prepares P1-P3 and P4-P5 intermediates before final coupling [2]. The following protocol outlines the key steps for generating P4-azide modified derivatives:
Step 1: Preparation of Boc-Dap(4-N~3~)-OH (Compound 9)
Step 2: Synthesis of Boc-Dipeptide 10
Step 3: Boc Deprotection to Yield Compound 11
Step 4: Convergent Synthesis of Linear Dolastatin Analogues
This protocol describes the conjugation of this compound derivatives to monoclonal antibodies using maleimide-thiol chemistry, one of the most common approaches for ADC preparation:
Step 1: Antibody Reduction
Step 2: Conjugation Reaction
Step 3: Purification and Characterization
Standardized cytotoxicity assays are essential for evaluating the potency of this compound derivatives and their corresponding ADCs:
Cell Line Selection and Culture
Compound Treatment and Incubation
Viability Assessment
Direct evaluation of tubulin binding activity provides mechanistic confirmation for this compound derivatives:
Tubulin Preparation
Polymerization Assay
Data Analysis
This compound derivatives have successfully transitioned from failed cytotoxins to invaluable payloads in multiple FDA-approved antibody-drug conjugates. Brentuximab vedotin (Adcetris), the first FDA-approved this compound-based ADC, combines an anti-CD30 monoclonal antibody with MMAE via a protease-cleavable linker [4]. This ADC has revolutionized treatment for CD30-positive malignancies including Hodgkin lymphoma and systemic anaplastic large cell lymphoma, demonstrating remarkable response rates in patients with refractory disease [1] [4]. The clinical success of Brentuximab vedotin validated the concept of leveraging this compound's extreme potency through targeted delivery and inspired the development of numerous additional MMAE-based ADCs.
Several other this compound-derived ADCs have subsequently gained regulatory approval for various oncology indications. Polatuzumab vedotin (Polivy) targets CD79b for the treatment of relapsed or refractory diffuse large B-cell lymphoma, while Enfortumab vedotin (Padcev) directs MMAE to Nectin-4-expressing cells in locally advanced or metastatic urothelial cancer [8]. Tisotumab vedotin (Tivdak) represents the most recent FDA-approved MMAE-based ADC, targeting tissue factor in recurrent or metastatic cervical cancer [8]. These clinical successes highlight the versatility of this compound derivatives as payloads for ADCs targeting diverse antigens across multiple cancer types.
The promising clinical activity of this compound-based ADCs has stimulated extensive investigation of next-generation derivatives with enhanced therapeutic properties. MMAF-based ADCs leverage the reduced membrane permeability of the charged C-terminal phenylalanine to minimize bystander killing of normal cells, potentially improving the safety profile in applications where precise targeting is critical [6]. Novel this compound derivatives featuring alternative conjugation handles (thiols, aromatic amines, phenols) enable more diverse linker chemistries and potentially improved ADC stability [5]. Additionally, site-specific conjugation approaches yield more homogeneous ADC populations with optimized pharmacokinetics and potentially enhanced therapeutic indices [5].
The following workflow diagram outlines the complete development process for this compound-based ADCs from derivative synthesis to clinical application:
Despite these advances, this compound-based ADCs face several challenges in clinical application. Therapeutic resistance can emerge through various mechanisms, including reduced target antigen expression, impaired ADC internalization, altered lysosomal function, and upregulation of drug efflux transporters [7]. Additionally, toxicity considerations remain important, as MMAE-based ADCs commonly cause peripheral neuropathy, neutropenia, and other dose-limiting toxicities attributable to some degree of off-target payload release [1] [7]. Future directions for this compound-based ADC development include combination therapies with immune checkpoint inhibitors, bispecific ADCs engaging multiple tumor antigens, and conditionally active ADCs that maximize the therapeutic window through enhanced tumor selectivity [7]. These innovative approaches promise to expand the clinical utility of this compound derivatives and further establish their position as cornerstone payloads in the ADC landscape.
This compound has undergone a remarkable transformation from a failed cytotoxic agent to an invaluable payload component in multiple clinically successful antibody-drug conjugates. The exceptional tubulin polymerization inhibition potency of this compound derivatives, particularly MMAE and MMAF, combined with their compatibility with various conjugation chemistries, has established this compound class as one of the most important in the ADC landscape. The experimental protocols outlined in this application note provide a foundation for the synthesis, conjugation, and evaluation of novel this compound derivatives, enabling researchers to explore new structural variations and conjugation strategies. As ADC technology continues to evolve, with advances in site-specific conjugation, novel linker designs, and antibody engineering, this compound derivatives will likely remain essential tools for targeted cancer therapy development. The continued optimization of these powerful natural product-based warheads promises to yield increasingly effective and selective cancer therapeutics with improved patient outcomes across a broadening range of malignancies.
| Compound | Administration Schedule | Dose Levels | Key Outcomes & Rationale | Reference |
|---|---|---|---|---|
| Dolastatin 10 | IV bolus every 21 days | 65 to 455 µg/m² | MTD: 400 µg/m² (minimally pretreated); 325 µg/m² (heavily pretreated). DLT: Granulocytopenia. | [1] |
| This compound | Continuous Infusion (Theoretical) | N/A | Preclinical data suggests infusion may prolong intracellular drug residence time and improve therapeutic effect compared to bolus. | [2] [3] |
| TZT-1027 (Soblidotin) | 1-hour IV infusion, days 1 & 8 of a 21-day cycle | 1.35 to 2.7 mg/m² | Recommended Phase II dose: 2.4 mg/m². DLTs: Neutropenia, infusion arm pain. | [4] |
| TZT-1027 (Soblidotin) | 1-hour IV infusion, weekly for 3 weeks | 0.3 to 2.1 mg/m² | MTD: 2.1 mg/m². Recommended Phase II dose: 1.8 mg/m². DLT: Neutropenia, myalgia, constipation. | [5] |
For researchers aiming to design preclinical or clinical studies, here are the detailed methodologies derived from the cited literature.
1. Phase I Protocol for this compound (IV Bolus) This protocol is based on the seminal phase I trial that established the foundational dosing for this compound [1].
2. Protocol for TZT-1027 (1-Hour Infusion) This protocol outlines the administration of the this compound analogue, TZT-1027 (Soblidotin), via a controlled 1-hour infusion [5] [4].
Preclinical studies provide a strong pharmacological basis for favoring infusion schedules. Research on lymphoma cell lines indicated that the tight binding of this compound with tubulin prolongs its intracellular residence time. This high-affinity binding suggests that a prolonged infusion could maintain a more constant and effective drug concentration at the target site, potentially leading to superior antitumor activity compared to the high peak-and-rapid-decline profile of a bolus injection [2] [3]. This mechanistic insight has influenced the clinical development of its derivatives, such as TZT-1027, which are routinely administered as 1-hour infusions [5] [4].
The following diagram illustrates the key stages and decision points in the translation of this compound from discovery to clinical application, highlighting the critical role of administration schedule.
Dolastatin 10 is a highly potent linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia [1] [2]. Its exceptional cytotoxicity, with IC₅₀ values in the sub-nanomolar range against various cancer cell lines, stems from its unique mechanism as a microtubule-destabilizing agent [3]. This compound inhibits tubulin polymerization by binding to the β-tubulin subunit at the vinca alkaloid site, thereby disrupting microtubule dynamics [4] [5]. This disruption prevents the formation of the mitotic spindle, leading to a potent and characteristic arrest of the cell cycle at the G₂/M phase [1] [6]. The following diagram illustrates this core mechanism and a key experimental workflow for its detection.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the quantification of cell cycle distribution, including the G₂/M population, in this compound-treated cells using propidium iodide (PI) staining.
Primary Materials:
Step-by-Step Procedure:
Protocol 2: Quantification of Mitotic Index by Fluorescence Microscopy
This method provides a direct visual count of cells in mitosis based on chromosome condensation.
Primary Materials:
Step-by-Step Procedure:
(Number of Mitotic Cells / Total Number of Cells Counted) × 100%.Protocol 3: Assessment of Microtubule Network by Immunofluorescence
This protocol visualizes the direct cytoskeletal effects of this compound.
Primary Materials:
Step-by-Step Procedure:
The table below summarizes the potent cytotoxic and anti-mitotic effects of this compound across various experimental models.
| Cell Line / Model | Assay Type | Key Metric & Result | Experimental Context | Source |
|---|---|---|---|---|
| DU-145 (Human Prostate Cancer) | In vitro proliferation | IC₅₀ = 0.5 nM | Tissue culture | [1] |
| NCI-H69 (Small Cell Lung Cancer) | In vitro proliferation | IC₅₀ = 0.059 nM | Tissue culture | [3] |
| L1210 (Leukemia) | In vitro proliferation | IC₅₀ = 0.03 nM | Tissue culture | [3] |
| DU-145 Xenograft | In vivo efficacy | Blocked diaphragmatic invasion | Athymic nude mice (5 μg dose) | [1] |
| H460 (Lung Cancer) | Clonogenic / Radiation | Dose Enhancement Factor = 1.2 | Combined with γ-radiation | [6] |
| tsFT210 (Model Cell Line) | Cell Cycle Analysis | Mitotic Arrest | Synchronized cells, flow cytometry | [6] |
While this compound itself demonstrated dose-limiting toxicities (such as peripheral neuropathy) in clinical trials, limiting its use as a single agent, its profound potency has been successfully harnessed through antibody-drug conjugate (ADC) technology [3] [5]. Derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are now widely used cytotoxins in ADCs [3] [2]. Brentuximab vedotin (Adcetris), an anti-CD30 antibody conjugated to MMAE, is an FDA-approved therapy for Hodgkin lymphoma and represents the most significant clinical translation of the this compound pharmacophore [3].
Dolastatin 10 is a structurally complex linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia that demonstrates remarkable cytotoxicity at picomolar to nanomolar concentrations against various cancer cell lines [1] [2]. Despite its potent antimitotic activity through tubulin polymerization inhibition, this compound failed in clinical trials due to dose-limiting toxicities and lack of efficacy when administered as a conventional chemotherapeutic agent [3] [4]. This clinical limitation prompted extensive research into structural modifications aimed at optimizing its therapeutic window. The subsequent development of this compound derivatives as payloads in antibody-drug conjugates (ADCs) has represented a paradigm shift in targeted cancer therapy, culminating in the FDA approval of brentuximab vedotin (Adcetris) in 2011 for treatment of specific lymphomas [1] [2]. These applications have generated substantial interest within the medicinal chemistry community regarding structure-activity relationship (SAR) studies and synthetic methodologies for generating novel this compound analogs with improved properties for targeted therapeutic applications.
The evolution of this compound derivatives exemplifies how strategic structural modifications can transform a failed cytotoxic agent into clinically valuable therapeutics through rational drug design. These application notes provide a comprehensive technical resource for researchers and drug development professionals, summarizing key structural modification strategies, detailed synthetic protocols, and biological evaluation methodologies for this compound derivatives. By integrating recent advances in synthetic chemistry with mechanistic insights into tubulin inhibition, these notes aim to facilitate the ongoing development of next-generation dolastatin-based therapeutics with enhanced efficacy and reduced systemic toxicity.
The N-terminal dolavaline (Dov) subunit of this compound has demonstrated significant tolerance to structural modifications while maintaining potent cytotoxic activity. Research has revealed that alterations to the N-terminal dimethylation pattern can profoundly influence both potency and physicochemical properties. One significant finding indicates that removal of one methyl group from the natural N,N-dimethylvaline unit to yield monomethylauristatin D (MMAD) preserves in vivo antitumor activity while modifying pharmacokinetic properties [5]. Further investigations exploring complete removal of N-methyl groups through incorporation of α,α-disubstituted amino acids have yielded analogs with excellent antitumor profiles, challenging conventional assumptions about N-methylation requirements for bioactivity [5]. These findings have important implications for ADC development, as N-terminal modifications can directly influence conjugation efficiency and linker stability.
Recent systematic SAR studies have expanded the scope of N-terminal modifications beyond methylation patterns. Investigations evaluating various amino acid substitutions at the P1 position have revealed that L-valine-containing analogs exhibit superior potency (IC50 = 0.25 μM) compared to those incorporating L-alanine, L-phenylalanine, or L-leucine residues [5]. Furthermore, the N-terminal amine has served as the primary conjugation site for linker attachment in numerous ADC platforms, with the resulting conjugates demonstrating minimal loss of potency compared to the parent compound [6]. The structural flexibility of the P1 subunit has been further exploited through introduction of hydrophilic groups designed to improve aqueous solubility and reduce aggregation tendencies in ADC formulations. These collective findings establish the N-terminal region as a critical modification site for optimizing both biological activity and drug-like properties.
Traditional SAR studies suggested that modifications to the central peptide subunits (P2-P4) typically resulted in attenuated cytotoxic potency, but recent investigations have challenged this paradigm through strategic functionalization approaches. Introduction of azide functional groups at the P4 subunit has generated analogs with potent cytotoxic activity comparable to monomethyl auristatin E (MMAE) in vitro [7]. Particularly interesting is the enhanced potency observed with dual P2 and P4 azide modifications when combined with dolavaline at the P1 position and phenylalanine at the P5 position (GI50 = 0.057 nM against MOLM13 cells) [7]. This synergistic effect suggests that strategically placed heteroatom substitutions can induce favorable conformational changes that enhance tubulin binding affinity. The incorporated azide groups serve dual purposes as both chemical modifiers of biological activity and versatile handles for linker attachment or macrocyclization strategies.
The P2 subunit has also proven amenable to strategic modifications despite its central position in the peptide sequence. Systematic investigations have demonstrated that substitutions of the natural valine residue with Abu (3-NH2), Abu (3-N3), and Abu (3-OH) units can yield analogs with high cytotoxic activity, particularly when paired with specific aromatic P5 subunits [7]. Crystallographic studies of tubulin-bound auristatins reveal that the P2 subunit engages in critical hydrogen bonding interactions with Asn α329 of tubulin, providing a structural rationale for the SAR observations [7] [8]. These findings indicate that modifications preserving or enhancing these intermolecular interactions can maintain potency despite altering the natural amino acid sequence. The successful modification of central subunits highlights the potential for optimizing this compound analogs through comprehensive SAR studies rather than limiting changes to terminal positions.
The C-terminal dolaphenine (Doe) subunit represents the most frequently modified region in this compound analogs, with extensive SAR studies establishing its significance for both tubulin binding and ADC development. Early investigations demonstrated that replacement of the C-terminal thiazole with a carboxylic acid group (as in monomethylauristatin F, MMAF) significantly reduced cell permeability but dramatically enhanced the therapeutic index when conjugated to targeting antibodies [5]. This observation led to the development of numerous C-terminal modifications designed to optimize polarity, conjugation capacity, and metabolic stability. Recent innovations include incorporation of five-membered heterocycles (thiazole and triazole) with various functional group tethers (hydroxyl, primary amine, secondary amine, carboxylic acid) that enable diverse conjugation chemistries while maintaining sub-nanomolar to low nanomolar cytotoxicity [3].
The structural basis for C-terminal modifications is elucidated by tubulin co-crystal structures showing that the Doe subunit interacts with the backbone carbonyl groups of Tyr β222, creating opportunities for strategic modifications that preserve these critical interactions [7]. Introduction of polar functional groups at the C-terminus has proven particularly valuable for ADC applications, as these modifications can reduce overall hydrophobicity and minimize aggregation while providing specific conjugation sites that ensure controlled payload release [3] [6]. Systematic investigations have identified C-terminal analogs with phenol, aniline, and thiol groups that maintain potent tubulin inhibition while enabling novel conjugation approaches beyond traditional amine-based chemistry [6]. These advances have significantly expanded the toolbox for developing next-generation dolastatin-based ADCs with optimized physicochemical properties and conjugation specificity.
Macrocyclization represents an innovative structural modification approach that constrains this compound analogs into conformationally restricted architectures. This strategy typically involves tethering the P2 and P4 subunits to create macrocyclic structures that pre-organize the peptide backbone into its bioactive conformation [7]. The structural rationale for macrocyclization derives from tubulin co-crystal structures revealing distinct cis and trans amide bond geometries between the Val-Dil (P2-P3) and Dil-Dap (P3-P4) subunits, respectively [7]. By introducing covalent links that enforce these preferred geometries, macrocyclization aims to enhance target binding affinity and improve pharmacokinetic properties through reduced conformational flexibility and decreased proteolytic susceptibility.
Practical implementation of macrocyclization strategies has been achieved through strategic incorporation of azide functional groups at both P2 and P4 positions, which serve as chemical handles for intramolecular tethering following linear chain assembly [7]. The synthetic approach typically involves reduction of the azide groups to amines, followed by ring-opening reactions with anhydrides to install tethers of defined length, and finally macrocyclization under high-dilution conditions using coupling reagents such as 2-chloro-1-methylpyridinium iodide (CMPI) [7]. Interestingly, while this approach has successfully generated macrocyclic analogs, some compounds have demonstrated reduced cytotoxic potency compared to their linear counterparts, potentially due to decreased cellular permeability reflected in calculated hydrophilicity measurements [7]. This observation highlights the importance of balancing conformational optimization with maintained membrane permeability in macrocycle design.
The synthesis of structurally complex this compound analogs requires efficient preparation of modified subunits with precise stereochemical control. The P4 subunit (dolaproine, Dap) with azide functionality can be synthesized through a multi-step sequence beginning with chiral proline aldehyde [7]. A critical step involves Mitsunobu-type chemistry using diphenylphosphoryl azide (DPPA) and diisopropyl azodicarboxylate (DIAD) to install the azide group with inversion of configuration [7]. The resulting Boc-Dap(4-N3)-phenyloxazolidinone intermediate is subsequently hydrolyzed using LiOH and H2O2 to provide Boc-Dap(4-N3)-OH, which serves as a versatile building block for both linear and macrocyclic analogs. This synthetic approach allows incorporation of azide handles at the P4 position for subsequent conjugation or cyclization strategies while maintaining the stereochemical integrity required for biological activity.
Modified C-terminal subunits featuring heterocyclic rings with versatile functional groups can be efficiently synthesized using both traditional and click chemistry approaches. Thiazole-containing building blocks can be prepared from Fmoc-protected precursors through sequential mesylation, azide displacement, and Staudinger reduction to yield amine-functionalized thiazoles suitable for solid-phase peptide synthesis [3]. Alternatively, triazole-containing subunits can be synthesized directly on solid support using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized resins and alkyne-containing precursors, providing efficient access to diverse triazole analogs in good yields [3]. These methodologies enable rapid exploration of C-terminal modifications with various functional groups (hydroxyl, amine, carboxylic acid) that facilitate subsequent conjugation to antibodies or other targeting moieties while maintaining the structural features critical for tubulin binding.
Comprehensive characterization of this compound analogs requires orthogonal analytical techniques to verify structural identity, assess purity, and evaluate biological activity. Structural confirmation is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) [3] [5]. Purity assessment is commonly performed using reverse-phase HPLC with UV detection at 214 nm and 254 nm, with analogs demonstrating >95% purity considered acceptable for biological evaluation [5]. These analytical protocols ensure precise structural characterization and reliable purity assessment critical for interpreting structure-activity relationships.
Biological evaluation of novel dolastatin analogs encompasses multiple assays assessing cytotoxic potency, mechanism of action, and physicochemical properties. In vitro cytotoxicity is typically determined using cell proliferation assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines, including MOLM13 (acute myeloid leukemia), SW780 (bladder cancer), HCT116 (colon carcinoma), and others, with exposure times ranging from 48-72 hours [7] [3] [5]. The tubulin polymerization inhibition activity is quantified using fluorescent-based biochemical assays with porcine brain tubulin, measuring IC50 values relative to reference compounds [6]. Additionally, membrane permeability can be assessed using parallel artificial membrane permeability assay (PAMPA) systems, providing insights into passive diffusion capabilities that influence cellular uptake [6]. These comprehensive biological assessments enable researchers to establish correlations between structural modifications and pharmacological profiles.
Table 1: Cytotoxic Activity (GI50/IC50) of this compound Analogs with Structural Modifications
| Compound | Modification Type | Specific Structural Changes | Cell Line | GI50/IC50 (nM) | Reference |
|---|---|---|---|---|---|
| This compound | None (natural product) | - | L1210 leukemia | 0.03 | [1] |
| NCI-H69 (lung cancer) | 0.059 | [1] | |||
| DU-145 (prostate cancer) | 0.5 | [1] | |||
| MMAE (2b) | Reference standard | - | MOLM13 | 0.112 | [7] |
| SW780 | 1.410 | [7] | |||
| 13a | P4 modification | P4 azide substitution | MOLM13 | 0.224 | [7] |
| 13c | P2+P4 modification | P2 Abu(3-N3) + P4 azide + Dov-P1 | MOLM13 | 0.057 | [7] |
| 19a | N-terminal modification | L-valine at N-terminus | HCT116 | 0.25 μM | [5] |
| MMAF (3) | C-terminal modification | Carboxylic acid replacement of thiazole | HCT116 | 2.70 μM | [5] |
| DA-1 | C-terminal modification | Thiazole with methylene amine tether | Various cancer lines | Sub-nanomolar to low nanomolar | [3] |
| Macrocyclic 19 | Macrocyclization | P2-P4 tether | MOLM13 | Low potency | [7] |
Table 2: Structural Modification Strategies and Their Effects on this compound Analogs
| Modification Region | Specific Modification | Biological Consequences | Applications |
|---|---|---|---|
| N-terminal (P1) | Removal of one N-methyl group (MMAD) | Maintained in vivo antitumor activity | Improved pharmacokinetics |
| Replacement with α,α-disubstituted amino acids | Excellent antitumor activity without N-methyl groups | Reduced metabolic degradation | |
| L-valine substitution | 10-fold higher potency than MMAF (IC50 = 0.25 μM) | Enhanced cytotoxicity | |
| P2 subunit | Abu(3-N3), Abu(3-NH2), Abu(3-OH) substitutions | High activity with specific P5 subunits | SAR exploration |
| P4 subunit | Azide functionalization | Retained potency (GI50 = 0.224 nM) | Conjugation handle for macrocyclization |
| P2+P4 subunits | Dual azide modifications | Enhanced potency (GI50 = 0.057 nM) with Dov-P1 | Synergistic effects investigation |
| C-terminal (P5) | Carboxylic acid (MMAF) | Reduced cell permeability but improved therapeutic index in ADCs | ADC payload development |
| Heterocyclic rings (thiazole, triazole) with various tethers | Sub-nanomolar to low nanomolar activity | Versatile conjugation platforms | |
| Phenol, aniline, thiol groups | Maintained tubulin inhibition with diverse conjugation options | Expanded linker chemistry | |
| Overall structure | P2-P4 macrocyclization | Reduced cytotoxicity potentially due to decreased permeability | Conformational constraint studies |
The following diagram illustrates the systematic decision-making process for optimizing this compound derivatives through strategic structural modifications:
Diagram 1: Systematic optimization workflow for this compound derivatives
The structural modification of this compound has evolved from empirical analog generation to rationale design strategies informed by structural biology and computational chemistry. Key insights emerging from decades of SAR studies include the tolerance of terminal subunits (P1 and P5) to diverse modifications, the unanticipated potential for central subunit optimization through strategic functionalization, and the value of conformational constraint approaches for improving target specificity [7] [3] [5]. The successful clinical translation of auristatin-based ADCs has validated the fundamental premise that extraordinarily potent cytotoxic agents can achieve therapeutic utility when appropriately targeted, inspiring continued innovation in dolastatin analog design.
Future directions in this compound derivative development will likely focus on addressing persistent challenges in ADC technology, including optimizing bystander effects, overcoming drug resistance, and expanding the therapeutic window. Emerging strategies include the development of dual-targeting conjugates, pro-drug activation approaches, and combination therapies that leverage the unique mechanism of auristatin payloads [8] [4]. Additionally, continued exploration of novel conjugation chemistries enabled by strategic incorporation of unique functional groups will expand the repertoire of linker technologies available for ADC optimization [6]. As structural biology platforms advance, structure-based design will play an increasingly prominent role in guiding the development of next-generation dolastatin derivatives with enhanced potency, selectivity, and pharmaceutical properties.
This compound is a highly potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia [1]. As a microtubule-targeting agent, it exerts its cytotoxic effects by inhibiting tubulin polymerization, disrupting cell division, and inducing apoptosis in cancer cells at nanomolar concentrations [2] [1]. Despite its exceptional potency, clinical development of this compound as a standalone chemotherapeutic agent was limited by insufficient therapeutic windows in human trials [3] [2]. However, its remarkable cytotoxicity profile made it an ideal candidate for development as payloads in antibody-drug conjugates (ADCs), where its potency could be targeted specifically to cancer cells while minimizing systemic exposure [3] [4].
The evolution of this compound into ADC payloads represents a successful case of natural product optimization for targeted cancer therapy. Through extensive structure-activity relationship (SAR) studies, researchers developed synthetic analogs including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which have become cornerstone payloads in modern ADC development [3] [5]. These derivatives maintain the potent antitubulin activity of the parent compound while incorporating functional groups that enable controlled conjugation to antibody platforms [6]. To date, four FDA-approved ADCs utilize dolastatin-derived payloads: Adcetris (brentuximab vedotin), Padcev (enfortumab vedotin), Polivy (polatuzumab vedotin), and Blenrep (belantamab mafodotin) [3]. This document provides detailed protocols and application notes for conjugating this compound derivatives to antibodies for ADC development.
The conjugation of this compound derivatives to antibodies requires strategic incorporation of functional handles that enable controlled linkage while preserving cytotoxic potency. SAR studies have identified tolerant modification sites primarily at the N-terminal (dolavaline moiety) and C-terminal (dolaphenine moiety) regions [6] [7].
Table 1: Functionalization Strategies for this compound Derivatives
| Modification Site | Functional Group | Conjugation Chemistry | Key Features |
|---|---|---|---|
| N-terminal amine | Primary/secondary aliphatic amine | Carbamate, amide formation | Traditional approach, maintained in MMAE/MMAF [6] |
| C-terminal thiazole | Hydroxyl group | Ester, carbonate formation | Used in MMAE conjugation [6] |
| C-terminal thiazole | Carbonyl at 2-position | Amine, aniline, phenol, thiol conjugation | Enables versatile conjugation chemistry [6] |
| P4 subunit (Dap) | Azide group | Click chemistry, macrocyclization | Novel approach for linker attachment [7] |
| P2 and P4 subunits | Dual azide groups | Cyclization, bifunctional linkers | Enables constrained macrocyclic analogs [7] |
Recent advances have expanded the functionalization repertoire through installation of non-traditional functional groups, including thiols, aromatic amines, and phenols at the C-terminal region, significantly broadening the scope of conjugation chemistry available for ADC development [6]. The incorporation of azide functionalities at the P4 subunit (dolaproine position) provides an alternative handle for linker attachment while maintaining potent cytotoxicity, with GI₅₀ values of 0.224 nM in MOLM13 cells demonstrated for azide-modified analogs [7].
Linker design critically influences ADC stability, pharmacokinetics, and therapeutic index. Optimal linkers must maintain stability in circulation while enabling efficient payload release within target cells.
Cleavable Linkers: Include enzyme-cleavable (e.g., valine-citrulline dipeptide), acid-cleavable (e.g., hydrazone), and reducible (disulfide) linkers that leverage physiological differences between circulation and intracellular environments [4]. The valine-citrulline dipeptide linker used in Adcetris is cleaved by cathepsin B in lysosomes, enabling intracellular payload release [5].
Non-cleavable Linkers: Rely on complete antibody degradation in lysosomes to release payload-linker-amino acid adducts [4]. These linkers typically offer enhanced plasma stability but may alter payload permeability and bystander effects.
Hydrophilic Linkers: Incorporation of discrete polyethylene glycol (PEG) moieties (e.g., PEG₆, PEG₈) addresses hydrophobicity-driven aggregation, improves solubility, and enhances pharmacokinetic profiles [8]. Studies demonstrate that PEG₈-Dol10 ADCs effectively delayed tumor growth and improved survival in SKOV-3 xenograft models at 10 mg/kg doses [8].
The following diagram illustrates the strategic functionalization approaches for this compound derivatives:
This protocol describes the conjugation of monomethyl auristatin E (MMAE) to antibodies using a protease-cleavable valine-citrulline (vc) linker, based on the methodology employed in Adcetris [5].
Antibody Reduction:
Linker-Payload Conjugation:
Purification and Characterization:
This protocol describes the solid-phase peptide synthesis (SPPS) of this compound derivatives, including novel analogs with C-terminal modifications [9].
Resin Loading:
Peptide Assembly:
Cleavage and Purification:
This protocol describes the conjugation of hydrophilic this compound derivatives incorporating PEG spacers to reduce ADC aggregation [8].
Antibody Reduction:
Conjugation with PEGylated Linker:
Purification and Analysis:
Comprehensive characterization of this compound-based ADCs is essential for ensuring product quality, stability, and therapeutic efficacy.
Table 2: Analytical Methods for ADC Characterization
| Analytical Parameter | Method | Specifications | Acceptance Criteria |
|---|---|---|---|
| Drug-to-antibody ratio (DAR) | HIC-HPLC, LC-MS | Separation of DAR species | DAR = 3.5-4.0, CV < 15% |
| Aggregation | SEC-MALS, SEC-UV | % high molecular weight | < 5% aggregates |
| Potency | Cell proliferation assay (SK-BR-3, MOLM13) | IC₅₀ values | IC₅₀ < 1 nM |
| Tubulin inhibition | Tubulin polymerization assay | % inhibition at 1 μM | > 80% inhibition |
| Payload release | Lysosomal incubation + LC-MS | % payload released | > 70% in 24h |
| Binding affinity | Surface plasmon resonance | KD value | KD < 10 nM |
The cytotoxic potency of this compound derivatives should be validated using standardized cell proliferation assays. Representative potency data include:
The following diagram illustrates the complete workflow for this compound-based ADC development:
This compound and its synthetic derivatives represent exceptionally potent payloads for ADC development, with proven clinical success in multiple approved therapeutics. The conjugation strategies outlined in these application notes enable researchers to develop optimized ADCs with controlled drug loading, enhanced stability, and maintained potency. Continued innovation in this compound conjugation chemistry, particularly through novel functionalization strategies and linker technologies, promises to further expand the therapeutic potential of this remarkable class of marine-derived compounds.
The following table summarizes the key challenges and potential experimental approaches to understand and overcome them.
| Failure Mechanism / Challenge | Troubleshooting Guide & Experimental Protocols |
|---|
| Dose-Limiting Toxicities (Neutropenia, Neuropathy) • High efficacy potency also causes severe side effects, leading to a narrow therapeutic window [1]. | ► Investigate Analogs & Prodrugs: ・ Profile the safety of dolastatin analogs (e.g., Monomethyl auristatin E) used in Antibody-Drug Conjugates (ADCs). ・ Develop and test prodrug strategies that are activated specifically in the tumor microenvironment.
► Implement Robust Toxicity Profiling: ・ In animal models, conduct detailed histopathological examinations on organs like bone marrow and peripheral nerves. ・ Use in vitro co-culture models of cardiomyocytes and neurons to model off-target effects. | | Lack of Tumor Selectivity • The drug acts on all rapidly dividing cells, both healthy and cancerous, causing systemic damage [1]. | ► Explore Antibody-Drug Conjugates (ADCs): ・ Conjugate this compound to a tumor-specific monoclonal antibody. ・ Validate conjugate stability in plasma and specific drug release in target tumor cells.
► Utilize Tumor-Targeted Delivery Systems: ・ Formulate this compound into nanoparticles functionalized with tumor-homing peptides. ・ Perform in vivo imaging to track biodistribution and confirm enhanced tumor accumulation. | | Multi-Drug Resistance (MDR) • Tumors can expel the drug using efflux pumps like P-glycoprotein (P-gp), leading to resistance. | ► Conduct Combination Therapy Screens: ・ Screen for synergy between this compound and third-generation P-gp inhibitors (e.g., Tariquidar). ・ Use flow cytometry to measure intracellular drug accumulation with and without inhibitors.
► Develop P-gp Evasive Compounds: ・ Synthesize and test this compound analogs with modified structures that are poor substrates for P-gp. | | Suboptimal Pharmacokinetics • Rapid clearance from the body can limit the drug's time in contact with the tumor, reducing efficacy. | ► Perform Formulation Optimization: ・ Develop liposomal or polymeric nanoparticle formulations to protect the drug and prolong its circulation half-life. ・ Compare the plasma concentration-time curves (PK profiles) of the new formulation vs. the free drug in rodent models. | | Tumor Microenvironment (TME) Barriers • High stromal density and poor blood vessel perfusion can prevent the drug from reaching all cancer cells. | ► Employ Combination Strategies: ・ Co-administer this compound with stroma-modifying agents (e.g., PEGylated hyaluronidase). ・ Use multiphoton microscopy in live tumor slices to visualize drug penetration depth and diffusion rates. |
The most successful application of dolastatin's potent cytotoxicity has been not as a standalone drug, but as a "warhead" in Antibody-Drug Conjugates (ADCs). This strategy directly tackles the core issues of selectivity and toxicity. The following diagram illustrates this revolutionary approach.
The failure of this compound as a single agent paved the way for its successful repurposing as a payload in ADCs like Brentuximab vedotin, which delivers the toxin directly to cancer cells, widening the therapeutic window.
Moving forward, your research should prioritize the following areas to overcome the historical limitations of this compound:
Q1: What is the likely clinical phenotype of this compound-induced peripheral neuropathy? Based on its mechanism of action as a microtubule-targeting agent, this compound would be expected to cause a sensory-predominant, length-dependent peripheral neuropathy. This is similar to the neuropathies caused by other antimicrotubule agents like vinca alkaloids and taxanes [1] [2]. The table below summarizes the expected characteristics and how they align with other established neurotoxic agents.
| Feature | Expected Phenotype for this compound | Similarities to Other Agents |
|---|---|---|
| Primary Type | Sensory neuropathy/neuronopathy | Platin compounds, Taxanes, Vinca alkaloids [1] [2] |
| Common Symptoms | Numbness, tingling (paresthesia), burning or shooting pain in hands/feet; sensory ataxia (gait imbalance) [1] [3] | All major CIPN-causing classes [1] [2] [3] |
| Motor/Autonomic | Less prominent; may occur at higher cumulative doses [2] | Vinca alkaloids (prominent motor/autonomic) [1] |
| Dose Relationship | Expected to be cumulative dose-dependent [1] | Platin compounds, Taxanes, Vinca alkaloids [1] |
| Key Mechanism | Impairment of axonal transport via microtubule disruption [1] | Vinca alkaloids, Taxanes [1] |
Q2: What in vivo models and readouts are used to assess and quantify neuropathy? Preclinical assessment relies on behavioral, functional, and histological endpoints in rodent models. A combination of these methods provides a robust picture of neurotoxicity. Key methodologies are summarized below.
| Assessment Category | Method/Readout | What It Measures | Experimental Protocol Notes |
|---|---|---|---|
| Behavioral (Sensory) | Von Frey filament test | Mechanical allodynia (pain from light touch) | Record paw withdrawal threshold; apply filaments of varying forces to hind paws [4]. |
| Hargreaves test (IITC Plantar Test) | Thermal hyperalgesia | Measure latency to withdraw hind paw from focused heat beam [4]. | |
| Cold plate test | Cold allodynia | Measure behaviors (e.g., paw lifting, licking) on a cooled surface [4]. | |
| Functional | Nerve Conduction Studies (NCS) | Sensory and motor nerve conduction velocity & amplitude | In vivo or ex vivo measurement of compound action potentials in nerves (e.g., sciatic); reduced amplitude indicates axonopathy [2]. |
| Histopathological | Intraepidermal Nerve Fiber Density (IENFD) | Degeneration of small sensory nerve fibers | Skin biopsy from hind paw; immunostain for protein gene product (PGP9.5); quantify nerve fibers/mm [2]. |
| Sciatic nerve histology | Axonal degeneration/demyelination | Process nerve for resin sections; analyze for axonal loss, myelin abnormalities via toluidine blue staining/electron microscopy [1]. |
This protocol outlines the steps to evaluate a potential neuroprotective compound (Candidate X) against this compound-induced neuropathy in a rodent model.
1. Experimental Design & Groups:
2. In-life Dosing and Monitoring:
3. Endpoint Assessments:
4. Data Analysis:
The diagram below illustrates the core experimental workflow for investigating mechanisms and interventions for this compound-induced neuropathy.
| Problem | Potential Root Cause | Suggested Action |
|---|---|---|
| No neuropathy observed at expected doses. | This compound cumulative dose below neurotoxic threshold; animal model strain is resistant. | Increase cumulative dose or dosing frequency; consider a different animal strain; confirm drug bioavailability. |
| High mortality in treatment groups. | This compound dose is too high, causing systemic toxicity (e.g., bone marrow suppression). | Titrate down the dose of this compound to find the maximum tolerated dose (MTD) that induces neuropathy without severe lethality. |
| Neuroprotective agent shows no effect. | Candidate X dose is too low; dosing schedule is inappropriate; mechanism of action does not match this compound's primary toxicity pathway. | Re-evaluate Candidate X pharmacokinetics; consider prophylactic administration; investigate combination with agents targeting different pathways (e.g., antioxidants). |
| Inconsistent behavioral data. | High variability between animals; experimenter bias; testing environment not controlled. | Randomize animal treatment and testing order; blind the experimenter to treatment groups; control for room noise, light, and time of day for tests. |
FAQ 1: What is the evidence that Dolastatin 10 resistance is mediated by P-glycoprotein? Early studies demonstrated that murine and human leukemia cell lines expressing a multidrug resistance (MDR) phenotype showed cross-resistance to this compound. This resistance was reversed by verapamil, a known P-gp inhibitor. Crucially, experiments on CHO cells transfected with human mdr1 cDNA confirmed that P-gp expression alone was sufficient to confer this compound resistance through a verapamil-sensitive mechanism. Furthermore, this compound was shown to compete for the P-gp substrate binding site in photoaffinity labeling assays [1].
FAQ 2: Why is overcoming P-gp-mediated MDR so challenging in the clinic? Clinical trials with P-gp inhibitors have faced several hurdles:
FAQ 3: How can I accurately quantify P-gp expression in heterogeneous cell populations, like patient samples? Traditional methods may miss critical heterogeneity. Recent research highlights the use of novel fluorescent tracers like LightSpot-FL-1, which allows for specific detection and quantification of P-gp in cells or spheroids via flow cytometry. This technology can identify distinct blast subpopulations with varying P-gp expression within the same sample, revealing substantial inter- and intra-individual heterogeneity that could impact treatment response [4].
FAQ 4: Are there new strategies for developing P-gp inhibitors? Yes, to overcome the limitations of early inhibitors, new strategies are being explored:
Background: Before investigating resistance reversal, confirm that reduced drug efficacy is due to P-gp activity.
Experimental Workflow to Confirm P-gp Role:
Key Protocols:
Troubleshooting Table:
| Observation | Potential Cause | Solution |
|---|---|---|
| No change in IC50 with inhibitor | Resistance is not P-gp mediated; consider other ABC transporters (e.g., BCRP, MRP) or non-transporter mechanisms. | Use specific inhibitors for other transporters (e.g., Novobiocin for BCRP) in parallel experiments [3]. |
| High cytotoxicity from inhibitor alone | Off-target toxicity of the inhibitor. | Titrate inhibitor concentration and use a cell viability assay to establish a non-toxic working dose [3]. |
| Variable results in accumulation assay | Instability of fluorescent dye or inefficient loading. | Optimize dye concentration and incubation time. Include a positive control (known P-gp substrate) and use P-gp overexpressing and sensitive cell line pairs [4]. |
Background: Once P-gp is confirmed, the goal is to restore chemosensitivity.
Mechanisms of P-gp Inhibition and Resistance Reversal:
Quantitative Data on Resistance Reversal: The table below summarizes data from key studies on the reversal of P-gp-mediated resistance.
| Cell Line | P-gp Status | Chemotherapeutic (IC50 without inhibitor) | Inhibitor Used | IC50 with Inhibitor (Fold Reduction) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | A2780ADR (Ovarian) | Overexpressed | Paclitaxel | Compound 29 | >10-fold ↓ | [3] | | A2780ADR (Ovarian) | Overexpressed | Vinblastine | Compound 34 | >100-fold ↓ | [3] | | KBCHR8-5 (Lymphoma) | Overexpressed | Doxorubicin | Theaflavin | Significant ↓ (Order of efficacy: Theaflavin > Quercetin > Rutin) | [7] | | KG-1a (Leukemia) | High (27,666 FU*) | Daunorubicin | Verapamil | Increased intracellular accumulation by ~114% at 3h | [4] | | *FU: Fluorescence Units from LightSpot-FL-1 binding. |
Key Protocols for Reversal Experiments:
Troubleshooting Table:
| Observation | Potential Cause | Solution |
|---|---|---|
| Resistance is not fully reversed by a single inhibitor. | Co-expression of other drug efflux transporters (e.g., BCRP, MRP). | Use a combination of specific inhibitors or develop ABC transporter profiling for the cell line [3]. |
| Inhibitor is toxic at concentrations required for full reversal. | Off-target effects. | Switch to a newer generation, more specific inhibitor, or use lower, non-toxic doses in combination with other therapies [2] [3]. |
What is the primary mechanism of action of Dolastatin 10? this compound is a potent antimitotic agent that inhibits tubulin polymerization. It binds to the same domain on tubulin as the vinca alkaloids, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis [1] [2].
What were the major clinical limitations of native this compound? Despite its high potency in vitro, this compound demonstrated significant systemic toxicity in clinical trials, with peripheral neuropathy being one of the most common adverse effects. This limited its efficacy and therapeutic window when administered as a standalone chemotherapeutic agent [1].
What is the most successful strategy to improve the therapeutic window of this compound? The most successful strategy has been to use this compound derivatives as the cytotoxic warhead in Antibody-Drug Conjugates (ADCs). This approach leverages the specificity of monoclonal antibodies to deliver the potent payload directly to tumor cells, thereby enhancing targeting and reducing systemic exposure and toxicity [1].
Which this compound derivatives are used in clinically successful ADCs? The derivatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are widely used. MMAE is the cytotoxic component in the commercially available ADC Brentuximab vedotin (Adcetris), which is approved for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma [1].
The table below summarizes key quantitative data from in vitro and clinical studies, providing a basis for evaluating the potency and safety profiles.
Table 1: Summary of Efficacy and Toxicity Data for this compound and its Derivative TZT-1027
| Compound | Context | Model / Population | Key Efficacy / Toxicity Data | Source / Notes |
|---|---|---|---|---|
| This compound | In Vitro | L1210 Leukemia Cells | IC~50~ = 0.03 nM [1] | Extreme potency |
| In Vitro | NCI-H69 Small Cell Lung Cancer Cells | IC~50~ = 0.059 nM [1] | Extreme potency | |
| In Vitro | DU-145 Prostate Cancer Cells | IC~50~ = 0.5 nM [1] | Extreme potency | |
| Clinical | Phase II Trials | Peripheral Neuropathy (Dose-Limiting Toxicity) [1] | Led to clinical stagnation | |
| TZT-1027 (Soblidotin) | Clinical (Phase I) | Patients with Solid Tumors | Neutropenia, myalgia, and constipation were identified as DLTs [2] | Different toxicity profile from parent compound |
| Clinical (Phase I) | Patients with Solid Tumors | Maximum Tolerated Dose (MTD) = 2.1 mg/m² (weekly for 3 weeks) [2] | ||
| Clinical (Phase I) | Patients with Solid Tumors | Recommended Phase II Dose = 1.8 mg/m² (weekly for 3 weeks) [2] |
Protocol 1: Assessing Tubulin Polymerization Inhibition *In Vitro*
This protocol is fundamental for confirming the mechanism of action of this compound and its analogs.
Protocol 2: Phase I Dose-Escalation Study Design for a Dolastatin Derivative
This outlines the core design used to establish safety and dosing, as seen with TZT-1027 [2].
The following diagram illustrates the primary research and development strategies derived from this compound, highlighting the path toward a improved therapeutic profile.
Challenge: High Potency In Vitro But Lack of Efficacy In Vivo
Challenge: Unacceptable Neurotoxicity in Preclinical Models
Challenge: Observing Myelosuppression (e.g., Neutropenia) as a Dose-Limiting Toxicity
The table below summarizes the key findings from clinical trials regarding the administration of Dolastatin 10 and its derivative, TZT-1027.
| Compound | Reported Infusion Site Reactions | Study Details |
|---|---|---|
| This compound | "Local irritation at the drug injection site was mild and not dose dependent." [1] | Phase I trial (n=30), administered as an IV bolus every 21 days. [1] |
| TZT-1027 (Soblidotin) | "Infusion-related arm pain" was a dose-limiting toxicity (DLT) in one schedule. [2] | Phase I trial using a schedule of IV infusion on Days 1 & 8 of a 21-day cycle. [2] |
| TZT-1027 | No specific mention of infusion site pain in the weekly for 3 weeks schedule; DLTs were neutropenia, myalgia, and constipation. [3] | Phase I study with weekly administration for 3 weeks. [3] |
This section anticipates potential researcher questions based on the available data.
Q1: Is infusion site pain a common or expected adverse event with this compound? A: Based on the available phase I trial data, it is not a prominent or dose-limiting issue for this compound itself, with studies describing it as "mild" [1] [4]. However, close monitoring is essential as its derivative, TZT-1027, caused significant infusion-related arm pain that was serious enough to be a dose-limiting factor in one clinical trial schedule [2].
Q2: What are the documented dose-limiting toxicities I should prioritize in monitoring? A: The primary dose-limiting toxicities observed in clinical trials are systemic rather than local:
Q3: Are there any recommended premedications or administration strategies to mitigate reactions? A: The search results do not provide specific premedication regimens for infusion site pain for this class of drugs. The administration strategy itself appears to influence toxicity profiles. For example, a 5-day continuous intravenous infusion of the analogue cemadotin completely avoided the cardiotoxic effects seen with bolus injections [5]. This suggests that slower infusion rates could be a variable to investigate for mitigating certain adverse events.
Since direct evidence is scarce, the following workflow outlines a systematic approach to monitor and manage infusion site reactions in a preclinical or clinical setting. You can use this as a basis for developing standard operating procedures (SOPs).
Supporting Details for the Workflow:
This compound is a remarkably potent marine-derived pentapeptide that exhibits picomolar to nanomolar cytotoxicity against various cancer cell lines, including L1210 leukemia cells (IC₅₀ = 0.03 nM), small cell lung cancer NCI-H69 cells (IC₅₀ = 0.059 nM), and human prostate cancer DU-145 cells (IC₅₀ = 0.5 nM). [1] Despite this exceptional potency, its clinical development as a standalone chemotherapeutic agent was halted due to dose-limiting systemic toxicities observed in phase II trials. [1] [2] The compound's mechanism of action involves inhibition of tubulin polymerization, tubulin-dependent GTP hydrolysis, and noncompetitive inhibition of vincristine binding to tubulin. [2]
The table below summarizes the principal dose-limiting toxicities associated with this compound and its analogs:
Table 1: Dose-Limiting Toxicities of this compound and Analogs
| Toxicity Type | Specific Manifestations | Observed In | Severity Grade |
|---|---|---|---|
| Hematological | Neutropenia, leukopenia | TZT-1027 phase I trials [3] | Grade 4 |
| Neurological | Peripheral neuropathy | This compound clinical trials [1] | Dose-limiting |
| Gastrointestinal | Constipation, nausea, anorexia | TZT-1027 (2.1 mg/m² dose) [3] | Grade 3-4 |
| Musculoskeletal | Myalgia | TZT-1027 phase I [3] | Grade 3 |
The primary challenge researchers face is maintaining the exceptional antitumor efficacy of this compound while minimizing its off-target effects on healthy tissues. The following sections detail evidence-based strategies to overcome this limitation.
Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach that combines the specificity of monoclonal antibodies with the potency of cytotoxic payloads. This strategy creates a "magic bullet" that selectively delivers this compound derivatives to malignant cells while sparing healthy tissues. [4] The ADC structure comprises three key components:
The mechanism of action of this compound-based ADCs involves: (1) antigen-antibody binding on cancer cell surface, (2) internalization via receptor-mediated endocytosis, (3) lysosomal trafficking and linker cleavage, and (4) intracellular payload release leading to microtubule disruption and apoptosis. [4]
Diagram: ADC Mechanism of Action for Targeted this compound Delivery
The ADC approach has successfully translated this compound's potency into clinically approved therapeutics:
Table 2: FDA-Approved ADCs Utilizing this compound Derivatives
| ADC Drug | Target Antigen | Dolastatin Derivative | Approved Indications | Cytotoxic Potency (IC₅₀) |
|---|---|---|---|---|
| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Anaplastic large T-cell systemic malignant lymphoma, Hodgkin lymphoma [1] | ~0.07 nM [4] |
| Polatuzumab vedotin | CD79b | MMAE | Diffuse large B-cell lymphoma [4] | ~0.07 nM [4] |
| Enfortumab vedotin | Nectin-4 | MMAE | Urothelial cancer [5] | Sub-nanomolar range [5] |
| Tisotumab vedotin | Tissue factor | MMAE | Cervical cancer [5] | Sub-nanomolar range [5] |
The drug-to-antibody ratio (DAR) is a critical quality attribute for ADC development, typically optimized between 3-4 for balanced efficacy and pharmacokinetics. [4] The linker chemistry significantly influences ADC stability and payload release - cleavable linkers (e.g., dipeptide-based) exploit intracellular conditions (low pH, proteases) for selective payload release, while non-cleavable linkers rely on complete antibody degradation in lysosomes. [4]
Structural modification of the native this compound molecule enables retention of antitumor efficacy while improving its therapeutic index. The extensive structure-activity relationship (SAR) studies have identified key modification sites:
The simplified analog TZT-1027 (soblidotin) entered phase I clinical trials and demonstrated a maximum tolerated dose (MTD) of 2.1 mg/m² when administered weekly for 3 weeks, with the recommended phase II dose established at 1.8 mg/m². [3] At this recommended dose, toxicity was acceptable with no dose-limiting toxicities observed, indicating an improved therapeutic window compared to the parent compound. [3]
Efficient synthesis of this compound analogs is crucial for SAR studies and optimization. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on 2-chlorotrityl chloride resin has been successfully employed for producing novel derivatives like dolastatinol. [2] Key synthetic considerations include:
The synthetic route for dolastatinol achieved a yield of 46% through optimized coupling and cleavage conditions, demonstrating the feasibility of producing modified analogs for further evaluation. [2]
Objective: To evaluate the efficacy and specificity of this compound-based ADCs in vitro.
Materials:
Methodology:
Troubleshooting tip: If ADC shows poor selectivity, verify antigen expression levels and consider optimizing the linker chemistry for more stable circulation. [4] [1]
Objective: To confirm retained mechanism of action for structurally modified this compound analogs.
Materials:
Methodology:
Technical note: this compound inhibits tubulin polymerization by binding to the vinca alkaloid site on β-tubulin, preventing microtubule assembly. [6] [2] Modified analogs should demonstrate comparable or improved tubulin binding affinity.
Modifying the administration schedule can significantly impact the therapeutic index of this compound analogs. Research on TZT-1027 demonstrated that:
Studies comparing administration methods revealed that infusion administration may be superior to bolus injection for this compound analogs. [1] The prolonged infusion approach:
Q1: What are the primary advantages of ADC technology for this compound delivery?
A1: ADC technology enables targeted delivery to tumor cells, minimizing exposure to healthy tissues. It leverages the exceptional potency of this compound derivatives (MMAE/MMAF) while improving therapeutic index through antigen specificity. Approved ADCs have demonstrated clinical efficacy with manageable safety profiles in various malignancies. [4] [5] [1]
Q2: How do structural modifications reduce this compound toxicity without compromising efficacy?
A2: Strategic modifications at the C-terminus (e.g., MMAF, dolastatinol) and N-terminus can optimize drug-like properties while maintaining tubulin inhibition. These alterations may improve water solubility, modulate membrane permeability, and enhance selectivity for cancer cells. Synthetic analogs like TZT-1027 have demonstrated clinical activity with manageable toxicity profiles. [3] [2]
Q3: What key parameters should I optimize when developing a this compound-based ADC?
A3: Critical parameters include: (1) Target antigen selection - highly expressed on tumor vs. minimal normal tissue expression; (2) Linker design - balanced stability in circulation and efficient intracellular release; (3) Drug-to-antibody ratio (DAR) - typically 3-4 for optimal efficacy/pharmacokinetics; (4) Payload potency - this compound derivatives maintain picomolar cytotoxicity. [4] [5]
Q4: Are there any validated in vitro models for predicting this compound analog toxicity?
A4: Yes, the NCI-60 human tumor cell line screen provides comprehensive cytotoxicity profiles that can help predict compound selectivity. Additionally, primary human bone marrow colony-forming unit assays can model hematological toxicity, while human neuron-like cell lines (e.g., SH-SY5Y) can assess neurotoxicity potential. [6] [1]
Q5: What is the "bystander effect" in this compound-based ADCs and why is it important?
A5: The bystander effect occurs when membrane-permeable payloads (like MMAE) released from antigen-positive cells diffuse into and kill adjacent antigen-negative tumor cells. This is particularly valuable for treating heterogeneous tumors where not all cells express the target antigen. However, this effect requires careful management as it may also increase toxicity to normal tissues. [4]
The systemic toxicity of this compound, while limiting its development as a conventional chemotherapeutic, has been successfully addressed through three strategic approaches: (1) ADC technology for targeted delivery, (2) rational structural modification to optimize therapeutic index, and (3) administration protocol optimization. The clinical success of multiple FDA-approved ADCs containing this compound derivatives validates these strategies and highlights the continued potential of this remarkably potent natural product in oncology. Researchers are encouraged to systematically evaluate these approaches using the provided experimental protocols to advance new this compound-based therapeutics.
Understanding the fundamental mechanism of Dolastatin 10 is crucial for rational combination therapy design.
| Aspect | Details |
|---|---|
| Origin | Originally isolated from the marine mollusk Dolabella auricularia; later found to be produced by marine cyanobacteria [1] [2] [3]. |
| Primary Mechanism | Potent inhibitor of tubulin polymerization, leading to microtubule destabilization and apoptosis [1] [2]. |
| Key Derivatives (ADCs) | Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) [1]. |
| Relevant Approved ADC | Brentuximab vedotin (Adcetris): An ADC combining an anti-CD30 antibody with MMAE, approved for systemic anaplastic large T-cell lymphoma and Hodgkin lymphoma [1]. |
The following diagram illustrates the primary mechanism of this compound and the ADC strategy for targeted delivery.
While large-scale screening data for this compound combinations is not available in the search results, the following computational and experimental frameworks are highly relevant for systemic discovery of synergistic partners.
| Framework/Method | Description | Application Note |
|---|---|---|
| NIMS (Network target-based Identification of Multicomponent Synergy) [4] | A computational method that uses disease-specific biological networks to prioritize synergistic drug combinations based on the topology of drug target interactions and phenotypic similarity. | Useful for generating hypotheses for combination therapy by analyzing network relationships between potential drug targets. |
| High-Throughput Phenotypic Screening [5] | An empirical method that tests numerous drug combinations in cellular models to identify synergistic responses that exceed expected effects (e.g., Loewe additivity or Bliss independence). | Ideal for experimentally screening a library of compounds alongside this compound to find unexpected synergies. |
The workflow for screening and validating synergistic combinations generally follows the path below.
Here are detailed methodologies for key experiments cited in the context of this compound research.
1. Protocol for In Vitro Apoptosis Assessment (as in [6]) This method is foundational for evaluating the cellular response to this compound.
2. General Workflow for Synergy Screening (adapted from [5] [7]) This protocol can be adapted to screen for synergistic agents to combine with this compound.
Q1: Why did this compound itself fail in clinical trials, and how were these limitations overcome? this compound as a monotherapy showed significant toxicity, including peripheral neuropathy, in phase II clinical trials, which halted its direct development [1]. The breakthrough came with Antibody-Drug Conjugate (ADC) technology. By conjugating its derivatives (MMAE/MMAF) to tumor-targeting antibodies, researchers improved tumor-specific delivery, which enhanced the therapeutic window by reducing systemic toxicity [1] [3].
Q2: What is the current most successful application of this compound in therapy? The most successful applications are the ADCs derived from this compound. The premier example is Brentuximab vedotin (Adcetris), which is an FDA-approved therapy for specific lymphomas. In total, this compound has served as the foundation for six FDA-approved cancer drugs, with over 100 related clinical trials ongoing [1] [3].
Q3: Are there any known natural products that show synergistic potential with other anticancer agents? Yes, research in other areas provides a precedent for this approach. For instance, a scoping review on prostate cancer highlighted that natural products like alpha-tomatine (from tomatoes) and platycodin D (from Platycodonis radix) have shown synergistic effects when combined with conventional chemotherapeutics such as paclitaxel and docetaxel, respectively [7]. This supports the feasibility of screening natural product libraries alongside this compound.
The search results indicate that specific, published studies on synergistic small-molecule combinations with this compound are not prevalent. To advance your research, I suggest:
The following table summarizes key pharmacokinetic parameters from preclinical and clinical studies that characterize the rapid clearance of dolastatin 10.
| Parameter | Preclinical (Mouse) Data | Human Clinical Data | Notes and Implications |
|---|---|---|---|
| Terminal Half-life | 5.6 hours [1] [2] | 12.7 - 18.9 hours [1] | Human half-life is longer, but initial distribution is very rapid. |
| Initial Plasma Decline | Decline to <13 nM within 15 minutes post-IV [1] | Rapid distribution phase (half-life of 4-6 minutes) [1] | Explains low efficacy against distant-site tumors in early models [1]. |
| Plasma Clearance | 3.6 L/h/kg (~10.8 L/h/m²) [1] [2] | 4.2 - 4.5 L/h/m² [1] | High clearance rate, indicating rapid metabolism and/or elimination. |
| Protein Binding | >81% (across mouse, dog, human) [1] [2] | >81% [1] | High binding reduces the fraction of free, active drug available to tumors. |
| Metabolic Stability | Rapid conversion to polar metabolites (e.g., dihydroxy derivatives) in liver homogenate [2] | Information limited | Rapid metabolism is a major driver of fast clearance [1]. |
For researchers designing experiments, here are methodologies focused on understanding and mitigating the clearance issue.
Converting this compound into a payload for an ADC is the most successful clinical strategy to bypass its pharmacokinetic limitations. The workflow and mechanism are illustrated below:
ADC Mechanism to Overcome Clearance
The table below summarizes key experimental data comparing the tubulin-binding properties and biological effects of dolastatin 10 and vinblastine.
| Parameter | This compound | Vinblastine |
|---|---|---|
| Binding Affinity (Kᵢ) | 1.4 µM (noncompetitive inhibitor of vincristine binding) [1] | 6.6 µM (competitive inhibitor of vincristine binding) [1] |
| IC₅₀ for Tubulin Polymerization | ~2.2 µM [2] | ~2.7 µM [2] |
| Binding Site on Tubulin | Distinct site on β-tubulin, close to the exchangeable GTP site and the Vinca domain [1] | "Vinca domain" on β-tubulin, specifically involving residues 175-213 [3] [4] |
| Effect on Vinca Alkaloid Binding | Noncompetitive inhibition [1] [2] | Competitive inhibition [1] |
| Effect on GTP Binding/Hydrolysis | Strongly inhibits both GTP binding and GTP hydrolysis [1] [2] | Inhibits GTP hydrolysis, but no significant effect on GTP binding at concentrations up to 100 µM [2] |
| Cytotoxicity (IC₅₀ in cell lines) | Sub-nanomolar range (e.g., 0.03 nM in L1210 leukemia cells) [5] | Not fully specified in provided results, but less potent than this compound [5] |
The key findings in the table above are derived from established biochemical and biophysical experiments. Here is a detailed look at the core methodologies:
This standard technique is used to determine binding affinity (Kᵢ), mechanism (competitive/noncompetitive), and site.
[³H]vincristine or [³H]vinblastine). Increasing concentrations of the unlabeled test compound (this compound or vinblastine) are added to the reaction. The mixture is incubated to equilibrium, often at 37°C, and then rapidly filtered through a glass fiber filter. The amount of radiolabeled ligand bound to tubulin is quantified by measuring the radioactivity on the filter using a scintillation counter. Data are analyzed using methods like Scatchard plots to determine inhibition constants (Kᵢ) [1] [6] [2].[³H]vincristine), unlabeled this compound or vinblastine, suitable filtration buffer.This assay measures the direct functional effect of the compounds on microtubule assembly.
The experimental data reveals distinct mechanisms for these two inhibitors. The following diagram illustrates their binding interactions and functional consequences on tubulin.
As the diagram shows, while both drugs ultimately inhibit microtubule polymerization, their molecular interactions differ:
The distinct biochemical profiles of these compounds have led to different development paths:
The tubulin polymerization assay is a foundational method to determine if a compound stabilizes or destabilizes microtubules. It works by measuring the increase in light scattering (absorbance) as tubulin polymerizes into microtubules in real-time [1].
The graph below illustrates the typical workflow and expected results for different classes of drugs.
Here is a standard protocol adapted from a commercial assay kit and research literature, which you can use as a template for testing dolastatin 10 [2] [1].
Detailed Experimental Protocol
| Step | Parameter | Details |
|---|---|---|
| 1. Sample Prep | Tubulin Source | >99% pure porcine tubulin (commercially available) [1]. |
| Reaction Buffer | 30 mM PIPES, 1 mM EGTA, 1 mM MgSO(_4), 0.5 mM GTP, pH 6.9 [2]. | |
| Drug Preparation | Prepare test compound (e.g., this compound) in DMSO. Include controls: vehicle (DMSO), stabilizer (e.g., paclitaxel), destabilizer (e.g., vinblastine) [1]. | |
| 2. Assay Run | Reaction Volume | 100 µL per assay, containing 300 µg of tubulin [1]. |
| Plate | Use a half-area 96-well plate. | |
| Measurement | Kinetic reading of optical density (OD) at 340 nm in a temperature-controlled spectrophotometer. | |
| Temperature | The assay begins at 4°C, then is rapidly shifted to 37°C to initiate polymerization. Data is collected for 30-60 min [2] [1]. | |
| 3. Data Analysis | Key Parameters | Measure the lag phase (nucleation), slope (elongation rate), and maximum OD (final polymer mass). |
| Quantification | Calculate EC(_{50}) (for stabilizers) or IC(_{50}) (for destabilizers) using non-linear curve fitting software [2] [1]. |
Expected Results for Different Drug Classes You can use the following reference data to contextualize your findings for this compound.
| Drug Class | Representative Drug | Mechanism | Expected Outcome in Assay | Reference Activity |
|---|---|---|---|---|
| Stabilizers | Paclitaxel | Binds β-tubulin, promotes assembly [3]. | Increased polymerization rate and final polymer mass. | EC(_{50}): ~0.20 - 1.1 µM [2] [1] |
| Destabilizers | Vinblastine | Binds tubulin, inhibits polymerization [3]. | Decreased polymerization rate and final polymer mass. | IC(_{50}): ~0.88 µM [1] |
Since specific data for this compound was not available in this search, here is some context to guide your next steps:
To find the specific data you need, I suggest these approaches:
The table below summarizes key comparative data between dolastatin 10 and dolastatin 15 from a foundational preclinical study [1] [2].
| Parameter | This compound | Dolastatin 15 |
|---|---|---|
| In Vitro Potency (Mean IC₅₀) | 0.23 nM [1] | 2.1 nM [1] |
| Relative Potency | ~9.1 times more potent than dolastatin 15 [1] | Benchmark |
| Resistance in P-gp Overexpressing Cells | 3.2-fold resistance [1] | 12.7-fold resistance [1] |
| In Vivo Activity (Growth Delay) | 6.1-day delay [1] | 0.4-day delay [1] |
| Plasma Half-Life (t₁/₂ β) | ~3 times longer than dolastatin 15 [1] | Detectable for only up to 4 hours [1] |
| Area Under the Curve (AUC) | 333 ng·mL⁻¹·h [1] | 208 ng·mL⁻¹·h [1] |
| Plasma Protein Binding | >90% [1] | Information not available in search results |
The comparative data in the table above was generated using the following key experimental methodologies [1]:
The following diagram illustrates the shared mechanism of action and divergent clinical outcomes for these compounds:
The comparative data underscores critical factors for drug development:
The table below summarizes the available toxicity and development data for Dolastatin 10 and its prominent analogues.
| Compound Name | Structural Relationship | Reported Toxicity & Key Findings | Development Status & Context |
|---|
| This compound | Parent compound | Dose-Limiting Toxicity (DLT): Severe granulocytopenia (neutropenia) in humans [1] [2] [3]. Preclinical DLT: Myelotoxicity (bone marrow suppression) in mice, rats, and dogs [1]. Other Effects: Peripheral neuropathy [2] [3]. | Clinical development halted in Phase II trials due to toxicity and lack of efficacy [2] [3]. | | Monomethyl Auristatin E (MMAE) | Synthetic derivative; core structure of this compound [2]. | Toxicity is highly targeted; DLT in ADCs is often thrombocytopenia and neutropenia [4]. The antibody component of the ADC directs the payload to cancer cells, minimizing off-target toxicity. | Used exclusively as a payload in Antibody-Drug Conjugates (ADCs). Key component in marketed ADCs like Brentuximab Vedotin (Adcetris) [2] [4]. | | Monomethyl Auristatin F (MMAF) | Synthetic derivative; C-terminal modification with phenylalanine [2]. | Similar to MMAE, toxicity is targeted via ADCs. The charged C-terminus makes it more membrane-impermeable, reducing the "bystander effect" and potentially its toxicity profile [4]. | Used exclusively as a payload in ADCs. Component in ADCs like Belantamab Mafodotin (Blenrep) [4]. | | Soblidotin (TZT-1027, Auristatin PE) | Synthetic derivative [2] [3]. | DLT in clinical trials: Neutropenia [2] [3]. The dosage level in trials was insufficient to achieve clinical efficacy due to observed toxicity [3]. | Development stagnated in Phase I/II clinical trials [2] [3]. | | Dolastatinol | Synthetic analogue with a C-terminal hydroxyl methylene group [5]. | Reported Toxicity: The publication focuses on its synthesis and preservation of anticancer properties. Specific, detailed toxicity profile is not provided in the available abstract [5]. | Early-stage research. A novel compound with established synthesis route, but comprehensive toxicological evaluation is pending [5]. |
Understanding how toxicity data is generated is crucial for interpreting the profiles above.
The following diagram illustrates the core mechanism shared by this compound and its analogues, and how this mechanism is harnessed differently in ADCs to improve the therapeutic window.
To build a more complete comparative profile, you may need to consult specialized resources.
I hope this structured overview provides a solid foundation for your comparative guide. The field of auristatin-based therapeutics is evolving rapidly, primarily through the ADC platform.
Validating a tubulin-targeting payload like Dolastatin 10 or its analogs involves specific experimental assays to confirm its mechanism of action and cytotoxic efficacy.
The diagram below illustrates the experimental workflow for validating a tubulin-targeting payload like this compound.
This compound belongs to the microtubule inhibitor class of payloads. The table below compares this class with other major payload categories to provide context for its use.
| Payload Class | Mechanism of Action | Representative Payloads | Example ADCs |
|---|---|---|---|
| Microtubule Inhibitors | Bind to tubulin, disrupt microtubule assembly, cause cell cycle arrest & apoptosis [2]. | Auristatins (MMAE, MMAF - derivatives of this compound), DM1, DM4 [2] [3]. | Brentuximab vedotin, Trastuzumab emtansine [3] [4]. |
| DNA-Damaging Agents | Bind to DNA, cause double-strand breaks or alkylation, disrupting DNA replication [2]. | Calicheamicin, Duocarmycins, Pyrrolobenzodiazepines (PBD) [2]. | Gemtuzumab ozogamicin, Trastuzumab deruxtecan [3]. |
| Topoisomerase Inhibitors | Inhibit topoisomerase I/II enzymes, preventing DNA rejoining and causing lethal DNA damage [2] [3]. | Deruxtecan (DXd), SN-38 [3]. | Trastuzumab deruxtecan, Sacituzumab govitecan [3]. |
When evaluating this compound and its derivatives for ADC development, consider these factors highlighted in recent literature: